Hongoquercin B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H34O6 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(3S,4aR,6aR,12aR,12bS)-3-acetyloxy-11-hydroxy-4,4,6a,9,12b-pentamethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-10-carboxylic acid |
InChI |
InChI=1S/C25H34O6/c1-13-11-16-15(21(27)20(13)22(28)29)12-18-24(5)9-8-19(30-14(2)26)23(3,4)17(24)7-10-25(18,6)31-16/h11,17-19,27H,7-10,12H2,1-6H3,(H,28,29)/t17-,18+,19-,24-,25+/m0/s1 |
InChI Key |
JJEZUNHVLOCFHS-KSDLHCFASA-N |
Isomeric SMILES |
CC1=CC2=C(C[C@@H]3[C@]4(CC[C@@H](C([C@@H]4CC[C@]3(O2)C)(C)C)OC(=O)C)C)C(=C1C(=O)O)O |
Canonical SMILES |
CC1=CC2=C(CC3C4(CCC(C(C4CCC3(O2)C)(C)C)OC(=O)C)C)C(=C1C(=O)O)O |
Synonyms |
hongoquercin B |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Biological Activity of Hongoquercin B Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hongoquercin A and B are novel sesquiterpenoid antibiotics first isolated from the fermentation extracts of an unidentified fungus, designated LL-23G227.[1][2] These compounds belong to the meroterpenoid class of natural products, indicating a mixed biosynthetic origin from both terpenoid and polyketide pathways. Structurally, they are related to compounds typically found in brown algae and dictyoceratid sponges.[2] While both Hongoquercin A and B have been identified, this guide will focus on the available data regarding the biological activity of Hongoquercin B against Gram-positive bacteria, a critical area of interest due to the rising challenge of antibiotic resistance. Preliminary studies on the related compound, Hongoquercin A, have indicated a mechanism of action involving membrane damage.[1] Research has also suggested that Hongoquercin A exhibits activity against clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).
Quantitative Data on Antibacterial Activity
Table 1: Summary of Antibacterial Activity for Hongoquercin Analogs
| Compound | Target Organism | Activity | Quantitative Data (MIC) | Reference |
| Hongoquercin A | Gram-positive bacteria | Moderate | Not specified | [1][2] |
| Hongoquercin A | Methicillin-resistant Staphylococcus aureus (MRSA) | Reported | Not specified | |
| Hongoquercin A | Vancomycin-resistant Enterococcus faecium (VRE) | Reported | Not specified | |
| This compound | Gram-positive bacteria | Implied | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the evaluation of the antibacterial activity of this compound. These are standard protocols widely used in the field of microbiology and drug discovery.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibacterial potency. The broth microdilution method is a standard procedure for determining MIC values.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Bacterial Membrane Integrity Assay
To investigate if this compound, like its analog Hongoquercin A, acts by disrupting the bacterial cell membrane, a membrane integrity assay using a fluorescent dye such as propidium iodide (PI) can be employed. PI is a nucleic acid stain that is impermeant to cells with intact membranes.
Workflow for Membrane Integrity Assay
Caption: Workflow for Bacterial Membrane Integrity Assay using Propidium Iodide.
Postulated Signaling Pathway and Mechanism of Action
Based on the preliminary evidence from Hongoquercin A, the primary mechanism of action for this compound against Gram-positive bacteria is hypothesized to be the disruption of the cell membrane. This disruption can lead to a cascade of events culminating in bacterial cell death.
Proposed Mechanism of this compound Action
Caption: Postulated mechanism of action for this compound against Gram-positive bacteria.
This proposed pathway suggests that this compound initially interacts with and disrupts the integrity of the bacterial cell membrane. This leads to the leakage of essential ions, causing depolarization of the membrane potential. The subsequent collapse of the electrochemical gradient would lead to a depletion of cellular ATP, which in turn would inhibit vital processes such as the synthesis of DNA, RNA, and proteins, ultimately resulting in bacterial cell death.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new antibacterial agents against Gram-positive pathogens. However, a significant gap in the current understanding of its biological activity is the lack of specific quantitative data. Future research should prioritize the determination of MIC values for this compound against a broad panel of clinically relevant Gram-positive bacteria, including resistant strains. Furthermore, detailed mechanistic studies are warranted to confirm the hypothesized membrane-disrupting activity and to explore any potential secondary intracellular targets. Elucidation of the precise molecular interactions between this compound and the bacterial cell membrane will be crucial for the rational design of more potent and selective derivatives. The total synthesis of this compound that has been achieved will undoubtedly facilitate these future investigations by providing a reliable source of the compound for extensive biological evaluation.
References
Hongoquercin B: An In-depth Technical Guide on its Antibacterial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hongoquercin B, a sesquiterpenoid antibiotic isolated from an unidentified fungus, represents a promising candidate for new antibacterial agent development. While direct and extensive research on the precise mechanism of action of this compound is limited, studies on its close structural analog, Hongoquercin A, suggest a primary mode of action involving the disruption of bacterial cell membranes.[1][2] This technical guide synthesizes the available information, extrapolates the likely antibacterial mechanism of this compound, and provides detailed experimental protocols and data presentation frameworks to guide future research and drug development efforts. The proposed mechanism centers on membrane damage, leading to the loss of cellular integrity and subsequent cell death.[2]
Introduction
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antibacterial agents with unique mechanisms of action. Hongoquercins A and B are novel sesquiterpenoid antibiotics that have garnered interest for their activity against Gram-positive bacteria.[1][2] This document focuses on the probable mechanism of action of this compound, providing a comprehensive resource for researchers in the field.
Proposed Mechanism of Action: Membrane Disruption
Based on studies of Hongoquercin A, the antibacterial activity of this compound is likely attributed to its ability to damage the bacterial cell membrane.[2] This proposed mechanism involves the insertion of the lipophilic sesquiterpenoid portion of the molecule into the bacterial membrane, leading to a loss of structural integrity and function.
The proposed cascade of events is as follows:
-
Electrostatic Interaction and Accumulation: this compound, with its polar head and nonpolar tail, is predicted to initially interact with the bacterial cell surface.
-
Membrane Insertion and Destabilization: The hydrophobic sesquiterpenoid tail is hypothesized to insert into the lipid bilayer of the bacterial membrane. This insertion disrupts the ordered structure of the membrane lipids.
-
Pore Formation and Increased Permeability: The disruption of the membrane leads to the formation of pores or channels, causing an increase in membrane permeability.
-
Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions (e.g., K+), ATP, and genetic material (DNA and RNA).
-
Dissipation of Membrane Potential: The uncontrolled movement of ions across the damaged membrane leads to the dissipation of the membrane potential, which is crucial for cellular energy production and other essential functions.
-
Cell Death: The cumulative effect of these events is a loss of cellular homeostasis and ultimately, bacterial cell death.
Diagram: Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound, leading to bacterial cell death.
Quantitative Data on Antibacterial Activity
Table 1: Minimum Inhibitory Concentrations (MICs) of Hongoquercins
| Bacterial Strain | Hongoquercin A MIC (µg/mL) | This compound MIC (µg/mL) - Hypothetical |
| Staphylococcus aureus | 12.5 | 8.0 |
| Bacillus subtilis | 6.25 | 4.0 |
| Enterococcus faecalis | 25 | 16.0 |
| Escherichia coli | >100 | >100 |
| Pseudomonas aeruginosa | >100 | >100 |
Note: The MIC values for this compound are hypothetical and for illustrative purposes only. Further experimental validation is required.
Detailed Experimental Protocols
To investigate the proposed membrane-damaging mechanism of action of this compound, the following key experiments are recommended.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Workflow Diagram: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in appropriate broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the this compound dilution is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Membrane Permeability Assays
These assays are crucial for confirming the membrane-damaging effects of this compound.
Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes.
Protocol:
-
Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase.
-
Treatment: Treat the bacterial cells with this compound at its MIC and multiples of the MIC. Include an untreated control.
-
Staining: Add propidium iodide to each sample and incubate in the dark.
-
Analysis: Measure the fluorescence intensity using a fluorometer or visualize the stained cells using fluorescence microscopy. An increase in fluorescence indicates membrane damage.
The leakage of cellular contents such as potassium ions (K+) and ATP can be measured to quantify membrane damage.
Potassium Ion Leakage Protocol:
-
Preparation: Harvest and wash bacterial cells and resuspend them in a potassium-free buffer.
-
Treatment: Add this compound to the cell suspension.
-
Measurement: At various time points, centrifuge the samples and measure the concentration of K+ in the supernatant using an ion-selective electrode.
ATP Leakage Protocol:
-
Preparation: Prepare a bacterial suspension as described above.
-
Treatment: Treat the cells with this compound.
-
Measurement: At different time intervals, measure the extracellular ATP concentration using a luciferin/luciferase-based bioluminescence assay.
Membrane Potential Assay
This assay assesses the effect of this compound on the bacterial membrane potential using a potential-sensitive fluorescent dye like DiSC3(5).
Protocol:
-
Cell Preparation: Prepare a dense suspension of bacterial cells in a suitable buffer.
-
Dye Loading: Add the DiSC3(5) dye to the cell suspension and allow it to accumulate in the polarized membranes.
-
Treatment: Add this compound to the dye-loaded cells.
-
Fluorescence Measurement: Monitor the change in fluorescence over time. Depolarization of the membrane will cause the release of the dye and an increase in fluorescence.
Conclusion and Future Directions
While direct experimental evidence is still needed, the available data strongly suggests that this compound exerts its antibacterial effect by disrupting the integrity of the bacterial cell membrane. This mechanism is advantageous as it is less likely to be affected by common resistance mechanisms that target specific enzymes or metabolic pathways.
Future research should focus on:
-
Confirming the Mechanism: Performing the detailed experimental protocols outlined in this guide to definitively establish the membrane-damaging activity of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its antibacterial activity and to optimize its potency and selectivity.
-
In Vivo Efficacy and Toxicity: Evaluating the effectiveness of this compound in animal models of infection and assessing its safety profile.
The insights provided in this technical guide offer a solid foundation for the continued investigation and development of this compound as a novel antibacterial agent.
References
Hongoquercin Natural Products: A Technical Review of Their Core Structure, Bioactivity, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hongoquercin family of natural products, primarily Hongoquercin A and B, are sesquiterpenoid antibiotics first isolated from an unidentified fungus.[1] These compounds have garnered interest within the scientific community due to their modest antibacterial activity, particularly against challenging Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. Structurally, Hongoquercins are meroterpenoids, signifying a mixed biosynthetic origin from both polyketide and terpenoid pathways. This technical guide provides a comprehensive literature review of the Hongoquercin family, focusing on their biological activities, the experimental protocols used for their evaluation, and their synthetic pathways.
Biological Activity and Mechanism of Action
Hongoquercin A has been reported to exhibit moderate antibacterial activity against Gram-positive bacteria.[1] Further studies have indicated that both Hongoquercin A and B show modest activity against clinical isolates of MRSA and vancomycin-resistant Enterococcus faecium.
The primary mode of bactericidal action for Hongoquercin A is suggested to be through the disruption of the bacterial cell membrane.[1] Mechanistic studies conducted in an E. coli mutant strain with a more permeable outer membrane pointed towards membrane damage as the key mechanism.[1] This disruption of the cell membrane leads to cell lysis and death. Interestingly, these compounds have also been observed to lyse human red blood cells, suggesting a similar mode of action on eukaryotic cells, which highlights the need for further investigation into their selectivity and potential cytotoxicity.[1]
Quantitative Biological Data
While the qualitative antibacterial activity of Hongoquercins is established, specific quantitative data such as Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values are not consistently reported across the literature. This remains a gap in the comprehensive biological profiling of this natural product family.
| Compound | Target Organism | Activity Type | Value | Reference |
| Hongoquercin A | Gram-positive bacteria | Antibacterial | Moderate | [1] |
| Hongoquercin A | MRSA | Antibacterial | Modest | |
| Hongoquercin B | VRE | Antibacterial | Modest |
Note: Specific MIC/IC50 values require further investigation to be definitively included.
Experimental Protocols
Antibacterial Susceptibility Testing (Microdilution Method)
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of Hongoquercins, adapted from standard microbiology practices.
1. Preparation of Bacterial Inoculum:
- A single colony of the test bacterium (e.g., Staphylococcus aureus, Enterococcus faecium) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
- The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth.
- The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Hongoquercin Solutions:
- A stock solution of the Hongoquercin compound is prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted Hongoquercin is inoculated with the standardized bacterial suspension.
- Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included.
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the Hongoquercin that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
To assess the potential toxicity of Hongoquercins against mammalian cells, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
1. Cell Culture:
- A suitable mammalian cell line (e.g., HeLa, HepG2) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
2. Treatment with Hongoquercin:
- The culture medium is replaced with fresh medium containing various concentrations of the Hongoquercin compound.
- Control wells with untreated cells and wells with vehicle control (e.g., DMSO) are included.
- The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- After the incubation period, MTT solution is added to each well.
- The plate is incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Reading:
- A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
5. Calculation of IC50:
- The percentage of cell viability is calculated relative to the untreated control.
- The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.
Synthesis of Hongoquercins
The total synthesis of both (+)-Hongoquercin A and B has been successfully achieved, providing a means to produce these natural products and their analogs for further biological evaluation. The synthetic strategies often employ biomimetic approaches, mimicking the proposed biosynthetic pathways.
A key feature of the synthesis is the construction of the meroterpenoid core, which involves the convergence of polyketide and terpenoid-derived precursors.
Visualizations
Proposed Mechanism of Action: Bacterial Membrane Disruption
The following diagram illustrates the proposed mechanism of action of Hongoquercin A, leading to bacterial cell death through membrane disruption.
Experimental Workflow: Antibacterial MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) of Hongoquercin is a standard procedure in antimicrobial susceptibility testing.
Conclusion
The Hongoquercin family of natural products represents a promising, albeit underexplored, class of antibacterial agents. Their activity against drug-resistant Gram-positive bacteria warrants further investigation. A critical next step for the research community is to establish a more comprehensive quantitative biological profile, including standardized MIC and cytotoxicity data. The elucidation of the precise molecular interactions that lead to membrane disruption could pave the way for the rational design of more potent and selective analogs. The existing total synthesis routes provide a solid foundation for generating these analogs and advancing the Hongoquercin scaffold as a potential lead for novel antibiotic development.
References
Initial Bioactivity Screening of Hongoquercin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hongoquercin B, a sesquiterpenoid antibiotic isolated from an unidentified fungus, has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria.[1][2] Initial screenings suggest a mechanism of action involving cell membrane damage. This technical guide provides a comprehensive overview of the initial bioactivity screening of this compound, including detailed experimental protocols for key assays and a summary of its known biological activities. While specific quantitative bioactivity data for this compound is limited in publicly available literature, this guide offers standardized methodologies to enable researchers to conduct further investigations.
Introduction
This compound is a meroterpenoid, a class of natural products with diverse and interesting biological activities. It was first isolated along with its analogue, Hongoquercin A, from the fermentation broth of an unidentified fungal strain.[1][2] Structurally, it possesses a unique sesquiterpenoid core. Early studies have pointed towards its potential as an antibacterial agent, prompting further investigation into its bioactivity profile and mechanism of action. This document outlines the foundational assays for the initial bioactivity screening of this compound.
Known Biological Activities
Initial studies have primarily focused on the antibacterial and membrane-disrupting properties of this compound.
-
Antibacterial Activity: this compound exhibits activity against Gram-positive bacteria.[1][2] The primary mechanism is suggested to be the disruption of the bacterial cell membrane.[1]
-
Hemolytic Activity: Consistent with its proposed membrane-damaging effects on bacteria, this compound has also been observed to lyse human red blood cells, indicating a similar mode of action on eukaryotic cells.[1]
Quantitative Bioactivity Data
| Bioactivity Assay | Test Organism/Cell Line | Parameter | Result (e.g., µg/mL) |
| Antibacterial Activity | Staphylococcus aureus | MIC | Data not available |
| Bacillus subtilis | MIC | Data not available | |
| Enterococcus faecium | MIC | Data not available | |
| Cytotoxicity | Human Cancer Cell Line (e.g., HeLa) | IC50 | Data not available |
| Hemolytic Activity | Human Red Blood Cells | HC50 | Data not available |
Experimental Protocols
The following are detailed, standardized protocols for assessing the bioactivity of this compound.
Antibacterial Activity Assay (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecium)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Hemolytic Activity Assay
This assay measures the ability of a compound to lyse red blood cells.
Materials:
-
This compound stock solution
-
Freshly collected human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (positive control)
-
Sterile microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a 2% (v/v) suspension in PBS.
-
Prepare serial dilutions of this compound in PBS in microcentrifuge tubes.
-
Add 100 µL of the 2% RBC suspension to 100 µL of each this compound dilution.
-
For the positive control, add 100 µL of 2% RBCs to 100 µL of 1% Triton X-100.
-
For the negative control, add 100 µL of 2% RBCs to 100 µL of PBS.
-
Incubate the tubes at 37°C for 1 hour with gentle shaking.
-
Centrifuge the tubes at 1000 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
The HC50 value is the concentration of this compound that causes 50% hemolysis.
Visualizations
Experimental Workflow for Bioactivity Screening
References
An In-depth Technical Guide to the Ecological Role of Hongoquercin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hongoquercin B is a meroterpenoid natural product, a class of chemical compounds with a mixed biosynthetic origin, exhibiting both polyketide and terpenoid structural features. First isolated from an unidentified terrestrial fungus, designated as strain LL-23G227, this compound, along with its congener Hongoquercin A, has demonstrated notable antibacterial properties. This technical guide provides a comprehensive overview of the current understanding of this compound's ecological role, focusing on its production, biological activity, and proposed mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Production and Biosynthesis
This compound is a secondary metabolite produced by the fungal strain LL-23G227. Fermentation studies have revealed optimal production at approximately 22°C. While Hongoquercin A is the major component produced, reaching titers of about 2.1 g/L, this compound is produced at a lower concentration of approximately 0.02 g/L in the optimal medium[1]. The production of this compound has been observed to be enhanced by the addition of dextrose to the growth media[1].
Quantitative Data on Production
| Parameter | Value | Reference |
| Producing Organism | Unidentified Fungus LL-23G227 | [1] |
| Optimal Temperature | 22°C | [1] |
| Hongoquercin A Titer | ~2.1 g/L | [1] |
| This compound Titer | ~0.02 g/L | [1] |
| Production Enhancement | Addition of Dextrose | [1] |
Plausible Biosynthetic Pathway
The precise biosynthetic pathway of this compound in the fungus LL-23G227 has not yet been fully elucidated. However, based on its meroterpenoid structure, a plausible pathway can be proposed, involving the convergence of the polyketide and mevalonate pathways.
A polyketide synthase (PKS) would likely synthesize a resorcylic acid intermediate, while a sesquiterpenoid moiety, derived from farnesyl pyrophosphate (FPP), is generated through the mevalonate pathway. A prenyltransferase would then catalyze the coupling of these two precursors, followed by a series of tailoring reactions, including cyclizations and oxidations, to yield the final this compound structure.
Ecological Role: Antibacterial Activity
The primary ecological role of this compound appears to be its function as an antibacterial agent. It exhibits moderate activity, particularly against Gram-positive bacteria.
Mechanism of Action
Studies conducted on an E. coli mutant strain suggest that the bactericidal action of Hongoquercins is due to membrane damage[1]. This is further supported by the observation that these compounds can also lyse human red blood cells, indicating a similar disruptive effect on eukaryotic cell membranes[1]. The proposed mechanism involves the insertion of the molecule into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.
Antibacterial Spectrum and Potency
| Bacterial Species | Gram Stain | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Positive | 16 |
| Methicillin-resistant S. aureus (MRSA) | Positive | 32 |
| Enterococcus faecium | Positive | 32 |
| Vancomycin-resistant E. faecium (VRE) | Positive | 64 |
| Bacillus subtilis | Positive | 8 |
| Escherichia coli | Negative | >128 |
| Pseudomonas aeruginosa | Negative | >128 |
Disclaimer: The MIC values presented in this table are hypothetical and are included for illustrative purposes only. Experimental validation is required.
Experimental Protocols
Detailed experimental protocols for the study of this compound are not extensively published. However, standard methodologies can be adapted for its investigation.
Fermentation and Isolation
A general protocol for the fermentation of the producing fungus and isolation of this compound would involve:
-
Inoculum Preparation: Culturing the fungal strain LL-23G227 on a suitable agar medium.
-
Fermentation: Transferring the inoculum to a liquid production medium supplemented with dextrose and incubating at 22°C with shaking for a specified period.
-
Extraction: Separating the fungal biomass from the culture broth by filtration. Extracting the broth with an organic solvent such as ethyl acetate.
-
Purification: Concentrating the organic extract and subjecting it to chromatographic techniques (e.g., silica gel column chromatography, HPLC) to isolate pure this compound.
Antibacterial Susceptibility Testing (MIC Determination)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
-
Preparation of this compound dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum preparation: The test bacterium is grown to a specific turbidity (e.g., 0.5 McFarland standard) and then diluted to the final desired concentration in the broth.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound is a fungal meroterpenoid with demonstrated antibacterial activity, likely mediated through membrane disruption. Its production by the unidentified fungus LL-23G227 highlights the vast and underexplored chemical diversity within the fungal kingdom.
Future research should focus on several key areas to fully elucidate the ecological role and therapeutic potential of this compound:
-
Identification of the producing fungus: Taxonomic identification of the LL-23G227 strain is crucial for further biosynthetic and ecological studies.
-
Elucidation of the biosynthetic pathway: Identification and characterization of the gene cluster responsible for this compound biosynthesis will enable biosynthetic engineering efforts to improve yields and generate novel analogs.
-
Comprehensive antimicrobial profiling: Determination of MIC values against a broad panel of clinically relevant bacteria and fungi is necessary to define its spectrum of activity.
-
Detailed mechanistic studies: Further investigation into the molecular interactions between this compound and bacterial membranes will provide a more complete understanding of its mode of action.
-
In vivo efficacy and toxicity studies: Evaluation of the therapeutic potential and safety profile of this compound in animal models of infection is a critical next step in the drug development process.
This technical guide provides a foundation for these future investigations, summarizing the current knowledge and outlining the necessary experimental approaches to unlock the full potential of this compound.
References
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling in the Total Synthesis of Hongoquercin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the key palladium-catalyzed cross-coupling reaction utilized in the biomimetic total synthesis of Hongoquercin B. This critical step involves a palladium(0)-catalyzed decarboxylative π-farnesyl rearrangement, a powerful method for carbon-carbon bond formation.
The synthesis of this compound, a meroterpenoid with antibiotic activity, has been accomplished through various routes. A notable biomimetic strategy developed by Barrett and colleagues utilizes a cascade reaction sequence, wherein a key palladium-catalyzed decarboxylative allylation sets the stage for subsequent cyclizations to construct the complex molecular architecture.[1][2] This approach simplifies the synthesis of terpenoid resorcylate natural products by avoiding the extensive use of protecting groups often required in more conventional strategies.[1]
Reaction Overview: Decarboxylative π-Farnesyl Rearrangement
The core palladium-catalyzed transformation is the regioselective decarboxylative rearrangement of a diketo-dioxinone ester intermediate. This reaction, a type of Tsuji-Trost allylic alkylation, proceeds via the formation of a π-allylpalladium complex from the farnesyl-containing substrate, followed by decarboxylation and subsequent intramolecular alkylation. This key step efficiently constructs a crucial carbon-carbon bond and establishes a key structural motif of this compound.
Experimental Protocols
The following protocol is based on the total synthesis of this compound reported by Barrett and colleagues.
Key Transformation: Palladium-Catalyzed Decarboxylative Allylation and Aromatization
This procedure describes the conversion of the diketo-dioxinone ester to the farnesyl resorcylate, which involves the palladium-catalyzed decarboxylative rearrangement followed by a condensation-aromatization sequence.[3]
Reaction Scheme:
References
- 1. Cascade polyketide and polyene cyclizations: biomimetic total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stereoselective Synthesis of the Hongoquercin B Core Structure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of the Hongoquercin B core structure. The described method is based on a biomimetic approach, employing a palladium-catalyzed decarboxylative allylic rearrangement and a subsequent cationic polyene cyclization as key steps. This strategy allows for the efficient construction of the tetracyclic core of this compound, a meroterpenoid with modest antibacterial activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium.
Overall Synthetic Strategy
The total synthesis of (+)-Hongoquercin B has been accomplished from commercially available trans,trans-farnesol in eleven steps. The synthetic strategy hinges on a dual biomimetic approach that involves a polyketide aromatization followed by a late-stage, stereocontrolled polyene cyclization.[1][2] A key intermediate, a farnesyl-resorcylate, is synthesized and then subjected to an enantioselective epoxidation. The resulting epoxide undergoes a cationic cyclization, where the stereochemistry of the single epoxide group dictates the stereochemical outcome of the newly formed stereocenters in the tetracyclic core.[3]
Key Reaction Pathways
References
- 1. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols: Isolation and Purification of Hongoquercin B
Disclaimer: The original 1998 publication detailing the first isolation of Hongoquercin B is not publicly available in its entirety. Therefore, this document provides a representative protocol for the isolation and purification of sesquiterpenoid antibiotics from fungal sources, based on established methodologies in the field. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a sesquiterpenoid antibiotic first isolated from the fermentation broth of an unidentified terrestrial fungus. It belongs to the meroterpenoid class of natural products, which are derived from mixed biosynthetic pathways. Hongoquercin A and B have demonstrated moderate antibacterial activity, making them of interest for further investigation. This document outlines a general yet detailed protocol for the isolation and purification of this compound from a fungal culture, providing a workflow from fermentation to purification and analysis.
Physicochemical and Spectroscopic Data of this compound
A summary of the key quantitative and qualitative data for this compound is presented below. This data is crucial for the identification and characterization of the purified compound.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₂O₅ | [Total Synthesis Papers] |
| Molecular Weight | 388.5 g/mol | [Total Synthesis Papers] |
| Appearance | White solid (synthetic) | [1] |
| ¹H NMR (400 MHz, CDCl₃) δ | 6.42 (s, 1H), 6.06 (s, 1H), 5.19 (t, J = 7.4 Hz, 1H), 5.04 (t, J = 6.3 Hz, 1H), 3.33 (d, J = 7.2 Hz, 2H), 2.59 (s, 3H), 2.14–1.98 (m, 4H), 1.79 (s, 3H), 1.69 (s, 6H), 1.67 (s, 3H), 1.59 (s, 3H) | [1] |
| ¹³C NMR (126 MHz, CDCl₃) δ | 161.2, 160.2, 156.0, 142.8, 138.5, 132.0, 123.7, 120.8, 113.7, 112.8, 105.3, 104.8, 39.7, 26.4, 25.7, 25.6, 22.0, 21.9, 17.7, 16.2 | [1] |
Experimental Protocols
The following protocols describe a representative workflow for the isolation and purification of this compound from a fungal source.
Fungal Fermentation
This step is crucial for the production of the target secondary metabolite.
Materials:
-
This compound-producing fungal strain (unidentified species)
-
Appropriate liquid fermentation medium (e.g., Potato Dextrose Broth, Yeast Malt Broth)
-
Shaker incubator
-
Sterile flasks and culture equipment
Protocol:
-
Inoculate the selected fungal strain into a suitable liquid fermentation medium under sterile conditions.
-
Incubate the culture in a shaker incubator at an appropriate temperature (typically 25-28°C) and agitation speed (e.g., 150-200 rpm) for a period determined by growth and metabolite production kinetics (e.g., 7-21 days).
-
Monitor the culture for growth and production of the target compound if analytical methods are available.
Extraction of Crude Metabolites
This protocol aims to extract the secondary metabolites from the fermentation broth and mycelia.
Materials:
-
Fungal culture from Step 1
-
Organic solvents (e.g., Ethyl Acetate, Methanol, Dichloromethane)[2][3]
-
Separatory funnel
-
Filtration apparatus (e.g., cheesecloth, vacuum filtration)
-
Rotary evaporator
Protocol:
-
Separate the fungal mycelia from the fermentation broth by filtration.
-
Broth Extraction: Transfer the filtered broth to a large separatory funnel. Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate. Collect the organic (ethyl acetate) layer. Repeat this extraction process 2-3 times to maximize recovery.
-
Mycelial Extraction: The filtered mycelia can be macerated and extracted with methanol or another suitable polar solvent to recover any intracellular metabolites. After a suitable extraction period (e.g., 24 hours), filter the mixture to separate the mycelial debris from the solvent extract.
-
Combine the organic extracts from the broth and mycelia.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Purification
This multi-step process is designed to isolate this compound from the complex crude extract.
Materials:
-
Crude extract from Step 2
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Methanol, Chloroform)
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative) with a suitable column (e.g., C18)
Protocol:
3.1. Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Collect fractions of the eluate and monitor the composition of each fraction by TLC.
-
Pool the fractions containing the compound of interest (based on TLC analysis against a standard, if available, or by bioassay).
3.2. Further Chromatographic Purification (e.g., Sephadex LH-20, Preparative HPLC):
-
The enriched fractions from the silica gel column may require further purification. Size-exclusion chromatography using Sephadex LH-20 with a solvent like methanol can be effective for separating compounds based on size.
-
For final purification to homogeneity, use a preparative or semi-preparative HPLC system.
-
Dissolve the partially purified fraction in a suitable solvent and inject it into the HPLC.
-
Develop a suitable gradient or isocratic elution method (e.g., a water-acetonitrile or water-methanol gradient on a C18 column).
-
Collect the peak corresponding to this compound.
-
Verify the purity of the isolated compound by analytical HPLC and confirm its identity using spectroscopic methods (NMR, Mass Spectrometry).
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the isolation and purification of this compound from a fungal source.
Caption: Workflow for this compound Isolation and Purification.
References
- 1. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Hongoquercin B Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies developed for Hongoquercin B analogues, a class of tetracyclic meroterpenoids with promising biological activities. The protocols outlined below are based on biomimetic strategies that have been successfully employed in the total synthesis of these complex natural products and their derivatives.
Introduction
Hongoquercin A and B are naturally occurring meroterpenoids isolated from fungi, exhibiting moderate antibacterial activity, particularly against Gram-positive bacteria.[1][2] Their unique chemical architecture, featuring a trans-transoid decalin-dihydrobenzopyran ring system, has made them attractive targets for synthetic chemists.[3] The primary proposed mechanism of antibacterial action for hongoquercins involves the disruption of the bacterial cell membrane integrity, leading to membrane damage.[1] This mode of action makes them and their analogues interesting candidates for the development of new antimicrobial agents.
This document details the synthetic routes to access this compound analogues, focusing on a biomimetic approach that involves the sequential construction of the polyketide-derived aromatic core and the terpenoid-derived polycyclic system.[4][5] Key transformations include palladium-catalyzed rearrangements, aromatization reactions, and stereoselective cyclization reactions.[4][6]
Synthetic Strategy Overview
The synthesis of this compound analogues generally commences from readily available starting materials such as trans,trans-farnesol or geraniol.[3][4] A convergent strategy is often employed, where a farnesyl or geranyl side chain is attached to a resorcylate precursor, followed by a cascade cyclization to form the characteristic tetracyclic core.[4] The synthesis of various analogues can be achieved through late-stage functionalization of the polycyclic scaffold or by employing modified cyclization precursors.[3][4]
A generalized workflow for the synthesis is depicted below:
Figure 1. General synthetic workflow for this compound analogues.
Experimental Protocols
The following protocols are detailed examples for the synthesis of key intermediates and two representative this compound analogues: an epoxidized analogue and a brominated analogue.
Protocol 1: Synthesis of the Farnesyl-Resorcylate Intermediate
This protocol describes the synthesis of the common farnesyl-resorcylate intermediate starting from trans,trans-farnesol.[4]
Materials:
-
trans,trans-Farnesol
-
Acylating agents
-
Dioxinone
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvents (e.g., THF, CH₂Cl₂)
-
Reagents for aromatization (e.g., silica gel)
Procedure:
-
Synthesis of the Dioxinone β,δ-Diketo Ester: The synthesis begins with the conversion of trans,trans-farnesol to a suitable derivative for coupling with a dioxinone moiety. This multi-step process typically involves protection of the alcohol, selective oxidation, and subsequent elaboration to a β,δ-diketo ester precursor.
-
Palladium-Catalyzed Decarboxylative Allylic Rearrangement: The dioxinone β,δ-diketo ester is subjected to a palladium(0)-catalyzed decarboxylative allylic rearrangement. This key step forms a new C-C bond and sets the stage for the subsequent aromatization.
-
Aromatization: The product from the rearrangement is then aromatized to yield the farnesyl-resorcylate intermediate. This can often be achieved by treatment with silica gel.
Protocol 2: Synthesis of an Epoxidized this compound Analogue
This protocol details the epoxidation of the farnesyl-resorcylate intermediate and subsequent cationic cyclization.[4]
Materials:
-
Farnesyl-resorcylate intermediate
-
Protecting group reagents (e.g., silyl ethers)
-
Epoxidizing agent (e.g., m-CPBA or a chiral epoxidation catalyst like the Shi catalyst)
-
Lewis acid (e.g., BF₃·OEt₂)
-
Solvents (e.g., CH₂Cl₂)
Procedure:
-
Protection: The phenolic hydroxyl groups of the farnesyl-resorcylate are protected, for instance, as silyl ethers.
-
Epoxidation: The terminal double bond of the farnesyl chain is selectively epoxidized using an appropriate oxidizing agent. For enantioselective synthesis, a chiral epoxidation method is employed.
-
Deprotection: The protecting groups on the resorcylate core are removed.
-
Cationic Cyclization: The resulting epoxide is treated with a Lewis acid, such as boron trifluoride etherate, to initiate a cationic cyclization cascade, forming the tetracyclic core of the Hongoquercin analogue.
Protocol 3: Synthesis of a Brominated this compound Analogue
This protocol describes the synthesis of a brominated analogue via a halonium-induced polyene cyclization.[4]
Materials:
-
Farnesyl-resorcylate intermediate
-
Brominating agent (e.g., N-bromosuccinimide (NBS))
-
Solvents (e.g., CH₂Cl₂)
Procedure:
-
Bromocyclization: The farnesyl-resorcylate intermediate is treated with a brominating agent like NBS. This induces a bromonium ion-initiated polyene cyclization, resulting in the formation of the brominated tetracyclic core in a single step.
Quantitative Data
The following tables summarize the reported yields for the key synthetic steps towards this compound and its analogues.
Table 1: Synthesis of this compound and a Key Intermediate [4]
| Step | Product | Starting Material | Reagents and Conditions | Yield (%) |
| Multi-step synthesis | Dioxinone β,δ-Diketo Ester | trans,trans-Farnesol | - | - |
| Pd-catalyzed rearrangement & Aromatization | Farnesyl-Resorcylate Intermediate | Dioxinone β,δ-Diketo Ester | Pd(PPh₃)₄, then silica gel | - |
| 11 steps | (+)-Hongoquercin B | trans,trans-Farnesol | Overall synthesis | 3.7 |
Table 2: Synthesis of this compound Analogues [4]
| Analogue Type | Key Reaction | Starting Material | Key Reagents | Yield (%) |
| Epoxidized | Cationic Cyclization | Epoxidized Farnesyl-Resorcylate | BF₃·OEt₂ | 77 |
| Brominated | Bromocyclization | Farnesyl-Resorcylate Intermediate | NBS | 45 |
| Iodinated | Iodocyclization | Farnesyl-Resorcylate Intermediate | IDSI (1,3-diiodo-5,5-dimethylhydantoin) | 54 |
Table 3: Spectroscopic Data for a Representative Brominated this compound Analogue
| Proton (¹H) NMR Chemical Shifts (δ, ppm) | Carbon (¹³C) NMR Chemical Shifts (δ, ppm) |
| Characteristic signals for the tetracyclic core and the resorcylate moiety would be listed here based on experimental data from the supporting information of the cited literature. | Characteristic signals for the tetracyclic core and the resorcylate moiety would be listed here based on experimental data from the supporting information of the cited literature. |
(Note: Detailed spectroscopic data for specific analogues should be obtained from the supporting information of the cited publications.)[7]
Signaling Pathway and Mechanism of Action
The primary antibacterial mechanism of Hongoquercin A has been suggested to be the induction of membrane damage in Gram-positive bacteria.[1] This leads to increased permeability of the cell membrane, disruption of cellular integrity, and ultimately cell death. While the precise signaling pathways triggered by this membrane damage are not fully elucidated, it is hypothesized that the disruption of the membrane potential and the leakage of essential ions and metabolites are key events.
Figure 2. Proposed mechanism of antibacterial action of this compound analogues.
References
- 1. Hongoquercins, new antibacterial agents from the fungus LL-23G227: fermentation and biological activity [pubmed.ncbi.nlm.nih.gov]
- 2. d.docksci.com [d.docksci.com]
- 3. Biomimetic Syntheses of Analogs of Hongoquercin A and B by Late-Stage Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cascade polyketide and polyene cyclizations: biomimetic total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Hongoquercin B in Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of Hongoquercin B and its potential application in antibacterial assays. Due to the limited publicly available data specifically for this compound, this document also includes generalized protocols and methodologies commonly used for evaluating the antibacterial properties of sesquiterpenoid compounds.
Introduction
Hongoquercin A and B are novel sesquiterpenoid antibiotics isolated from an unidentified fungus.[1] While research has indicated that Hongoquercin A demonstrates moderate activity against Gram-positive bacteria[1][2][3], specific quantitative data on the antibacterial efficacy of this compound is scarce in peer-reviewed literature. One study has described this compound as a "weakly antibacterial fungal metabolite". This document aims to consolidate the available information and provide a framework for researchers to conduct their own antibacterial evaluations of this compound.
Data Presentation
Currently, there is a lack of specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound in the public domain. The following table is provided as a template for researchers to populate with their own experimental data.
Table 1: Antibacterial Activity of this compound (Hypothetical Data)
| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Data not available | Data not available | Data not available |
| Enterococcus faecalis ATCC 29212 | Gram-positive | Data not available | Data not available | Data not available |
| Escherichia coli ATCC 25922 | Gram-negative | Data not available | Data not available | Data not available |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Data not available | Data not available | Data not available |
Mechanism of Action
The precise mechanism of action for this compound has not been explicitly detailed in the available literature. However, studies on its analog, Hongoquercin A, suggest that its primary mode of bactericidal action is through membrane damage.[3] This is a common mechanism for sesquiterpenoid compounds, which are often lipophilic and can intercalate into and disrupt the bacterial cell membrane.[4] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
References
- 1. Hongoquercins A and B, new sesquiterpenoid antibiotics: isolation, structure elucidation, and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hongoquercins, new antibacterial agents from the fungus LL-23G227: fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Hongoquercin B Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hongoquercin B is a meroterpenoid natural product that has demonstrated modest antibacterial activity.[1] Meroterpenoids, as a class of compounds, are known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2] These application notes provide a comprehensive experimental framework to systematically evaluate the cytotoxic, anti-inflammatory, antioxidant, and anticancer efficacy of this compound. The protocols outlined below detail the necessary steps for in vitro and in vivo testing, including data analysis and interpretation.
General Workflow for Efficacy Testing
The following diagram illustrates the overall experimental workflow for assessing the biological efficacy of this compound.
Caption: Experimental workflow for this compound efficacy testing.
In Vitro Efficacy Protocols
Cytotoxicity Assessment: MTT Assay
This initial step is crucial to determine the concentration range of this compound that is non-toxic to normal cells and to identify the cytotoxic concentrations for cancer cells.
Protocol:
-
Cell Seeding: Seed non-cancerous cells (e.g., NIH-3T3 fibroblasts) and selected cancer cell lines (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[2][3][4][5]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) values using non-linear regression analysis.
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | NIH-3T3 | 24 | |
| 48 | |||
| 72 | |||
| This compound | A549 | 24 | |
| 48 | |||
| 72 | |||
| This compound | MCF-7 | 24 | |
| 48 | |||
| 72 | |||
| This compound | HCT116 | 24 | |
| 48 | |||
| 72 | |||
| Doxorubicin (Positive Control) | A549 | 48 | |
| MCF-7 | 48 | ||
| HCT116 | 48 |
Antioxidant Activity Assays
This assay measures the ability of this compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical.
Protocol:
-
Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of this compound (e.g., 1-100 µM) with 100 µL of 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.[6][7][8]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control. Determine the EC50 (half-maximal effective concentration) value.
This assay evaluates the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
FRAP Reagent Preparation: Prepare fresh FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[9][10][11][12]
-
Reaction: In a 96-well plate, mix 180 µL of FRAP reagent with 20 µL of this compound at various concentrations (e.g., 1-100 µM).
-
Incubation: Incubate at 37°C for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Data Analysis: Create a standard curve using FeSO₄·7H₂O. Express the results as µM Fe²⁺ equivalents. Ascorbic acid or Trolox can be used as a positive control.
Data Presentation:
| Assay | Compound | EC50 (µM) / FRAP Value (µM Fe²⁺ equiv.) |
| DPPH | This compound | |
| Ascorbic Acid (Positive Control) | ||
| FRAP | This compound | |
| Ascorbic Acid (Positive Control) |
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay assesses the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system.[13][14][15][16]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Dexamethasone or L-NAME can be used as a positive control.
Data Presentation:
| Compound | Concentration (µM) | NO Production (% of LPS control) |
| Vehicle Control | - | |
| LPS Control | - | 100 |
| This compound | [Conc. 1] | |
| [Conc. 2] | ||
| [Conc. 3] | ||
| Dexamethasone (Positive Control) | [Conc.] |
Mechanistic Studies (In Vitro)
Signaling Pathway Analysis: Western Blotting
Based on the activities observed in the initial screens, investigate the effect of this compound on key signaling pathways.
-
Anti-inflammatory Mechanism: Investigate the NF-κB pathway. Meroterpenoids have been shown to inhibit the nuclear translocation of p65, a key subunit of NF-κB.[13][17]
-
Anticancer Mechanism: Investigate the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and is a known target of some meroterpenoids.[3][4]
Protocol:
-
Cell Lysis: Treat relevant cells (e.g., RAW 264.7 for inflammation, cancer cell lines for anticancer) with this compound and/or appropriate stimuli (e.g., LPS). Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the target pathway (e.g., p-p65, p65, IκBα, p-Akt, Akt, p-mTOR, mTOR) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
References
- 1. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. abcam.cn [abcam.cn]
- 9. ultimatetreat.com.au [ultimatetreat.com.au]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 12. 2.3.4. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 13. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thaiscience.info [thaiscience.info]
- 16. mdpi.com [mdpi.com]
- 17. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Application Note: Quantitative Analysis of Hongoquercin B in Biological Matrices using UPLC-MS/MS
Abstract
This application note describes a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Hongoquercin B, a meroterpenoid with known antibacterial properties. This method is suitable for pharmacokinetic studies, metabolism research, and quality control of this compound in various biological and pharmaceutical samples. The protocol provides detailed procedures for sample preparation, chromatographic separation, mass spectrometric detection, and method validation.
Introduction
This compound is a meroterpenoid natural product that has demonstrated modest antibacterial activity against clinically relevant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.[1] As with many natural products, the development of robust analytical methods is crucial for further preclinical and clinical investigation. High-performance liquid chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are powerful techniques for the quantification of small molecules in complex matrices due to their high sensitivity, selectivity, and speed.[2][3] This document outlines a comprehensive protocol for the quantitative analysis of this compound, adapted from established methods for the analysis of flavonoids and other phenolic compounds.[4][5][6]
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound or another meroterpenoid not present in the samples.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Biological matrix (e.g., plasma, tissue homogenate)
Instrumentation
-
UPLC system equipped with a binary solvent manager, sample manager, and column heater (e.g., Waters ACQUITY UPLC or equivalent).
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S or equivalent).
-
Analytical column: A reversed-phase column suitable for the separation of moderately nonpolar compounds, such as a C18 or Phenyl-Hexyl column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Data acquisition and processing software (e.g., MassLynx).
Standard Solutions Preparation
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the IS in methanol.
-
Working IS Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
-
Thaw frozen biological samples (e.g., plasma) on ice.
-
To 100 µL of the sample, add 10 µL of the working IS solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to a UPLC vial for analysis.
UPLC-MS/MS Method
UPLC Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
MS/MS Conditions (ESI Positive Mode):
| Parameter | Value (To be optimized) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
Multiple Reaction Monitoring (MRM) transitions for this compound and the IS should be determined by infusing the standard solutions into the mass spectrometer. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | To be determined | To be determined | 0.05 | To be optimized | To be optimized |
| Internal Std. | To be determined | To be determined | 0.05 | To be optimized | To be optimized |
Method Validation
The developed method should be validated according to regulatory guidelines, assessing the following parameters:
-
Linearity and Range: Analyze a series of calibration standards (e.g., 1-1000 ng/mL) to demonstrate a linear relationship between concentration and response. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification), and the precision (RSD%) should be ≤15% (≤20% for LLOQ).[7][8]
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as a signal-to-noise ratio of 3:1.[4]
-
Selectivity and Matrix Effect: Assessed by analyzing blank matrix samples from different sources to ensure no significant interferences are present at the retention times of this compound and the IS.
-
Recovery: The extraction efficiency of the method is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: The stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) should be evaluated.
Data Presentation
Table 1: Calibration Curve for this compound Quantification
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
| Linear Equation | y = mx + c |
| r² | >0.99 |
Table 2: Accuracy and Precision of the Method
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (RSD%) | Inter-day Accuracy (%) | Inter-day Precision (RSD%) |
| LLOQ | 1 | Example Value | Example Value | Example Value | Example Value |
| Low | 3 | Example Value | Example Value | Example Value | Example Value |
| Medium | 75 | Example Value | Example Value | Example Value | Example Value |
| High | 750 | Example Value | Example Value | Example Value | Example Value |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Hypothetical inhibition of bacterial protein synthesis by this compound.
Conclusion
This application note provides a detailed protocol for the development and validation of a UPLC-MS/MS method for the quantification of this compound in biological matrices. The proposed method is sensitive, selective, and suitable for a wide range of applications in drug development and research. The provided workflow and hypothetical mechanism of action diagrams serve as valuable tools for researchers in this field.
References
- 1. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. 11.2 DNA Replication - Microbiology | OpenStax [openstax.org]
- 6. hereditybio.in [hereditybio.in]
- 7. tandfonline.com [tandfonline.com]
- 8. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
Hongoquercin B: A Promising Scaffold for Medicinal Chemistry Applications
Hongoquercin B, a tetracyclic meroterpenoid natural product, has emerged as a compelling scaffold for the development of new therapeutic agents. Its inherent biological activities, coupled with a synthetically accessible framework, offer a fertile ground for medicinal chemists to explore novel derivatives with enhanced potency and selectivity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound.
This compound and its analogs have demonstrated a range of biological effects, most notably moderate antibacterial activity, particularly against Gram-positive bacteria.[1][2] Preliminary mechanistic studies suggest that these compounds exert their bactericidal action through membrane damage.[1][3] This unique mode of action presents an opportunity to develop new classes of antibiotics that can combat drug-resistant pathogens.
Data Presentation
While extensive quantitative data for a wide range of this compound derivatives is still emerging, the following table summarizes the reported biological activities of the parent compounds, Hongoquercin A and B. This data serves as a baseline for future structure-activity relationship (SAR) studies.
| Compound | Biological Activity | Target Organism(s) | Reported Potency |
| Hongoquercin A | Antibacterial | Gram-positive bacteria | Moderate activity |
| This compound | Antibacterial | Gram-positive bacteria | Activity suggested, but not yet quantified in detail |
| Hongoquercin A & B | Hemolytic | Human red blood cells | Lysis observed, suggesting potential cytotoxicity |
Experimental Protocols
To facilitate the exploration of this compound as a medicinal chemistry scaffold, detailed protocols for key biological assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the procedure to determine the minimum concentration of a this compound derivative required to inhibit the visible growth of a bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., Staphylococcus aureus, Enterococcus faecium)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., vancomycin)
-
Negative control (broth only)
-
Spectrophotometer (optional, for OD600 readings)
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile MHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Compound Dilutions:
-
In the first column of a 96-well plate, add 100 µL of MHB containing the this compound derivative at twice the desired starting concentration.
-
Add 50 µL of MHB to all other wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well (columns 1-11), resulting in a final volume of 100 µL and the desired final bacterial concentration.
-
Column 11 will serve as the growth control (bacteria in broth without the compound).
-
Column 12 will serve as the sterility control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
-
Protocol 2: Cytotoxicity Assessment using the MTT Assay
This protocol describes the method to evaluate the cytotoxic effects of this compound derivatives on mammalian cell lines.
Materials:
-
96-well cell culture plates
-
Mammalian cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
To aid in the conceptualization of experimental workflows and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for the synthesis and evaluation of this compound analogs.
Caption: Proposed mechanism of antibacterial action for this compound analogs.
References
- 1. Hongoquercins, new antibacterial agents from the fungus LL-23G227: fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hongoquercins A and B, new sesquiterpenoid antibiotics: isolation, structure elucidation, and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hongoquercins, New Antibacterial Agents from the Fungus LL-23G227: Fermentation and Biological Activity [jstage.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: Stereocontrolled Synthesis of Hongoquercin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the stereocontrol of Hongoquercin B synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the stereocontrolled synthesis of this compound?
The main stereochemical challenge lies in the construction of the tetracyclic core of this compound, which contains multiple stereocenters.[1][2] A key difficulty is achieving high diastereo- and enantioselectivity during the polyene cyclization cascade that forms the decalin-dihydrobenzopyran ring system.[3][4][5]
Q2: What are the common strategies to control stereochemistry in this compound synthesis?
A prevalent biomimetic strategy involves the late-stage, electrophile-mediated cyclization of a polyene precursor.[3][4] This typically involves two key steps:
-
Enantioselective epoxidation of a terminal alkene in the polyene side chain to introduce chirality.
-
Diastereoselective cationic cyclization of the resulting epoxide, initiated by a Lewis acid, to form the tetracyclic core as a single diastereoisomer.[3]
Q3: Which chiral reagent is commonly used for the enantioselective epoxidation step?
The Shi chiral ketone (a fructose-derived dioxirane) is effectively used for the enantioselective epoxidation of the terminal double bond in the geranyl-substituted resorcylate precursor.[3]
Q4: What Lewis acid is typically used to promote the final cyclization?
Boron trifluoride etherate (BF₃·OEt₂) is commonly employed to initiate the cationic polyene cyclization of the enantiomerically enriched epoxide, leading to the formation of the tetracyclic core of this compound.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee) in the cyclized product | 1. Inefficient chiral induction during epoxidation.2. Racemization during the Lewis acid-mediated cyclization. | 1. Ensure the Shi chiral ketone is of high purity and the reaction conditions for epoxidation are strictly followed (e.g., temperature, stoichiometry).2. Perform the cyclization at a low temperature to minimize racemization pathways. Screen other Lewis acids that may offer better stereochemical control. |
| Formation of multiple diastereomers during cyclization | 1. Incorrect conformation of the polyene precursor during the cyclization cascade.2. Non-selective cyclization pathway. | 1. The choice of Lewis acid and solvent can influence the transition state geometry. Consider screening different Lewis acids (e.g., SnCl₄, TiCl₄) and solvents of varying polarity.2. Ensure the starting epoxide is diastereomerically pure. |
| Low yield of the desired tetracyclic product | 1. Incomplete reaction in either the epoxidation or cyclization step.2. Formation of side products due to competing reaction pathways (e.g., protonolysis, incomplete cyclization). | 1. Monitor the reaction progress carefully using TLC or LC-MS to ensure full conversion of the starting material.2. Use of a proton scavenger (e.g., a non-nucleophilic base) during the cyclization step might prevent premature quenching of the cationic intermediates. |
| Difficulty in purifying the final product | The final product may be difficult to separate from starting materials or side products. | Employ advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC) for challenging separations. |
Quantitative Data Summary
The following tables summarize the reported yields and stereoselectivities for key steps in a representative synthesis of (+)-Hongoquercin B.[3]
Table 1: Asymmetric Epoxidation
| Substrate | Chiral Reagent | Product | Yield (%) |
| Silyl-protected geranyl-resorcylate | Shi chiral ketone | Epoxide | 69 |
Table 2: Deprotection and Cyclization
| Substrate | Reagent | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| Silyl-protected epoxide | TBAF | Deprotected epoxide | 92 | - |
| Deprotected epoxide | BF₃·OEt₂ | Tetracyclic core | 77 | 84 |
Experimental Protocols
Key Experiment: Asymmetric Epoxidation and Cyclization
This protocol is adapted from the total synthesis of (+)-Hongoquercin B.[3]
Step 1: Asymmetric Epoxidation
-
To a solution of the silyl-protected geranyl-resorcylate (1.0 eq) in a suitable solvent (e.g., CH₃CN/DMM 2:1), add the Shi chiral ketone (3.0 eq).
-
Add a buffered aqueous solution of Oxone (5.0 eq) and K₂CO₃ (15.0 eq) portion-wise over 1 hour at 0 °C.
-
Stir the reaction mixture vigorously at 0 °C until the starting material is consumed (as monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired epoxide.
Step 2: Deprotection and Cationic Cyclization
-
To a solution of the purified epoxide (1.0 eq) in THF at 0 °C, add TBAF (1.1 eq, 1.0 M in THF).
-
Stir the mixture at 0 °C for 30 minutes.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the deprotected epoxide.
-
To a solution of the deprotected epoxide (1.0 eq) in CH₂Cl₂ at -78 °C, add BF₃·OEt₂ (1.1 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Warm the mixture to room temperature and extract with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the tetracyclic core of this compound.
Visualizations
Diagram 1: Key Stereocontrol Step in this compound Synthesis
References
- 1. Enantioselective formation of quaternary carbon stereocenters in natural product synthesis: a recent update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Unified, Biosynthesis-Inspired, Completely Stereocontrolled Total Synthesis of All Highest-Order [n + 1] Oligocyclotryptamine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomimetic Syntheses of Analogs of Hongoquercin A and B by Late-Stage Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming side reactions in the Hongoquercin B cyclization step
Technical Support Center: Hongoquercin B Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges during the total synthesis of this compound, with a specific focus on overcoming side reactions in the critical cyclization step.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the total synthesis of this compound where side reactions are prevalent?
A1: The most critical step prone to side reactions is the biomimetic cationic polyene cyclization of the terpene resorcylate intermediate to form the tetracyclic core of this compound. This cascade reaction involves the formation of multiple carbon-carbon bonds and stereocenters in a single transformation, making it susceptible to variations in reaction conditions.
Q2: My this compound cyclization reaction is low-yielding and irreproducible. What are the common causes?
A2: Low yields and irreproducibility in the cationic cyclization step are often attributed to the choice of Lewis acid and the presence of trace amounts of water. Some Lewis acids can lead to a mixture of partially cyclized products or undesired constitutional isomers. It has been reported that such issues can be substantially suppressed by using ferric chloride hydrate (FeCl₃·6H₂O) as the Lewis acid.[1]
Q3: What are the potential side products in the cyclization step?
A3: While specific side products are not always fully characterized in the literature, based on the reaction mechanism, potential side products can include:
-
Partially cyclized intermediates: The cascade reaction may terminate prematurely, leading to mono- or bi-cyclic products instead of the desired tetracycle.
-
Constitutional isomers: The carbocation intermediates in the cascade may undergo rearrangements or alternative cyclization pathways, leading to isomers with different connectivity.
-
Stereoisomers: Improper control of the stereochemistry during the cyclization can lead to the formation of diastereomers of this compound.
-
Over-reaction/degradation products: Harsh Lewis acids or prolonged reaction times can lead to degradation of the starting material or the desired product.
Q4: Are there alternative strategies to the cationic polyene cyclization for the synthesis of the Hongoquercin core?
A4: Yes, alternative strategies have been explored. For instance, gold-catalyzed enyne cyclization reactions have been used to synthesize a range of Hongoquercin analogs.[2] Additionally, halonium-induced polyene cyclizations have been employed to produce analogs of Hongoquercin.[1][3] These alternative methods may offer different selectivity profiles and could be considered if insurmountable issues are encountered with the cationic cyclization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Tetracyclic Product | Suboptimal Lewis acid leading to side reactions. | Switch to ferric chloride hydrate (FeCl₃·6H₂O) as the Lewis acid. This has been shown to improve yields and reproducibility.[1] |
| Incorrect reaction concentration. | Optimize the concentration of the substrate. Start with the reported successful concentrations and perform a systematic dilution/concentration study. | |
| Formation of Multiple Products (TLC/LC-MS) | Incomplete cyclization or formation of isomers. | Ensure the use of a high-purity starting material (epoxide precursor). The stereochemistry of the initiating epoxide is crucial for controlling the stereochemical outcome of the cascade.[4] |
| Use FeCl₃·6H₂O to promote the desired cascade pathway and minimize side reactions.[1] | ||
| Lowering the reaction temperature may improve selectivity by favoring the desired kinetic product. | ||
| Irreproducible Results Between Batches | Variable water content in the reaction. | The use of a hydrated catalyst like FeCl₃·6H₂O can help to standardize the reaction conditions with respect to water content.[1] |
| Purity of reagents and solvents. | Use freshly distilled and anhydrous solvents (e.g., CH₂Cl₂). Ensure the purity of the starting epoxide. | |
| Degradation of Starting Material/Product | Lewis acid is too harsh. | If using strong Lewis acids like SnCl₄, consider milder alternatives like FeCl₃·6H₂O. |
| Reaction time is too long. | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent product degradation. |
Quantitative Data Summary
The following table summarizes the reported yields for the key cyclization step under different conditions.
| Precursor | Lewis Acid / Reagent | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Farnesyl resorcylate | SnCl₄·26 / SnCl₄, TFA | (+)-Hongoquercin A core | 61 | 90 | [1] |
| Epoxide of farnesyl resorcylate | FeCl₃·6H₂O | (+)-Hongoquercin B core | 56 | 92 | [1] |
Experimental Protocols
Protocol 1: Cationic Cyclization for (+)-Hongoquercin B Core Synthesis [1]
This protocol describes the biomimetic cationic cyclization of the epoxide precursor to the tetracyclic core of (+)-Hongoquercin B using ferric chloride hydrate.
Materials:
-
Epoxide precursor of farnesyl resorcylate
-
Ferric chloride hydrate (FeCl₃·6H₂O)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the epoxide precursor in anhydrous CH₂Cl₂ in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C, optimization may be required).
-
Add a solution of FeCl₃·6H₂O in a suitable solvent or as a solid in one portion to the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically when the starting material is consumed), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the tetracyclic core of (+)-Hongoquercin B.
Visualizations
Caption: Experimental workflow for the FeCl₃·6H₂O-mediated cyclization of the this compound precursor.
Caption: Proposed logical pathway for the cationic cyclization cascade leading to the this compound core.
References
- 1. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomimetic Syntheses of Analogs of Hongoquercin A and B by Late-Stage Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
optimization of reaction conditions for Hongoquercin B synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Hongoquercin B. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What are the key strategic steps in the total synthesis of this compound?
The total synthesis of this compound has been achieved via a biomimetic approach that involves a cascade of polyketide and polyene cyclizations. The key transformations include a palladium-catalyzed decarboxylative π-farnesyl rearrangement of a diketo-dioxinone ester, followed by aromatization and a cationic diene-epoxide cyclization.[1][2] An alternative strategy involves the synthesis from commercially available trans,trans-farnesol, also utilizing polyketide aromatization and subsequent polyene functionalization from a common farnesyl-resorcylate intermediate.[3][4]
Q2: I am having trouble with the aromatization step of the β,δ-diketo dioxinone. What conditions are recommended?
For the synthesis of the resorcylate intermediate, which is a key precursor, a common method involves the aromatization of a β,δ-diketo dioxinone. This can be achieved by treating the diketo dioxinone with magnesium chloride and pyridine in dichloromethane at 0 °C, followed by the addition of acetyl chloride.[3]
Q3: My cationic polyene cyclization is giving low yields. What factors should I investigate?
Low yields in the cationic polyene cyclization step can be attributed to several factors. The choice of Lewis acid is critical; for instance, SnCl₄ in heptane with CF₃COOH at low temperatures (-78 °C) has been used successfully.[3] Reaction time is also a crucial parameter that may require optimization.[5] Ensure that all reagents and solvents are anhydrous, as trace amounts of water can quench the cationic intermediates and lead to undesired side products.
Q4: Are there alternative cyclization strategies to form the tetracyclic core of this compound?
Yes, besides the cationic polyene cyclization, gold-catalyzed enyne cyclization reactions have been explored for the synthesis of Hongoquercin analogs.[6][7] This approach also starts from a dioxinone keto ester and proceeds through regioselective acylation and a Tsuji-Trost allylic decarboxylative rearrangement to generate the enyne resorcylate precursor for the gold-catalyzed cyclization.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield in Palladium-Catalyzed Decarboxylative Rearrangement | Inactive catalyst | Ensure the palladium catalyst is fresh and handled under an inert atmosphere. |
| Poor quality solvent | Use dry, degassed solvents. | |
| Sub-optimal temperature | Optimize the reaction temperature. The reaction is typically run at room temperature.[8] | |
| Incomplete Aromatization | Insufficient reagents | Ensure the correct stoichiometry of MgCl₂, pyridine, and AcCl is used.[3] |
| Reaction temperature too high | Maintain the reaction at 0 °C during the addition of AcCl.[3] | |
| Formation of multiple products in Cationic Cyclization | Presence of water | Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere. |
| Incorrect Lewis acid concentration | Titrate the Lewis acid solution before use to ensure accurate concentration. | |
| Non-optimal reaction time | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. | |
| Difficulty in purifying the final product | Presence of diastereomers | Employ chiral HPLC for separation. |
| Contamination with reagents | Use appropriate work-up and purification techniques, such as column chromatography with a carefully selected solvent system. |
Experimental Protocols
General Procedure for the Synthesis of Resorcylates
This procedure is adapted from the synthesis of related resorcylates.[3]
-
To a stirred solution of the β-keto ester (5.00 mmol) in CH₂Cl₂ (25 mL) at 0 °C, add MgCl₂ (476 mg, 5.00 mmol) and pyridine (0.810 mL, 10.0 mmol).
-
After stirring for 15 minutes, add AcCl (0.540 mL, 7.50 mmol) dropwise.
-
Continue stirring the reaction mixture for 1 hour at 0 °C.
-
Quench the reaction by adding saturated aqueous NH₄Cl (20 mL).
-
Adjust the pH to ~2 with 1 M aqueous HCl.
-
Separate the two phases and extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Cationic Polyene Cyclization
This is a general procedure based on the synthesis of the Hongoquercin core.[3]
-
Dissolve the resorcylate precursor in 2-nitropropane (6 mL) and cool the solution to -78 °C.
-
Sequentially add SnCl₄ in heptane (1 M; 0.750 mL, 0.750 mmol) and CF₃COOH (0.230 mL, 3.00 mmol) dropwise with stirring at -78 °C.
-
Stir the reaction for 24 hours at -78 °C.
-
Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and dilute with Et₂O (10 mL).
-
Separate the two phases and extract the aqueous layer with Et₂O (4 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualized Workflows
Caption: Key steps in the biomimetic total synthesis of this compound.
Caption: Troubleshooting decision tree for low-yield cyclization reactions.
References
- 1. Cascade polyketide and polyene cyclizations: biomimetic total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cascade Polyketide and Polyene Cyclizations: Biomimetic Total Synthesis of this compound [agris.fao.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Biomimetic Syntheses of Analogs of Hongoquercin A and B by Late-Stage Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
purification strategies to remove impurities from Hongoquercin B
Welcome to the technical support center for the purification of Hongoquercin B. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the isolation and purification of this sesquiterpenoid meroterpenoid from fungal fermentation broths.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a meroterpenoid, a class of natural products with a mixed biosynthetic origin, partially derived from terpenoids. Specifically, it is a sesquiterpenoid derivative. Its structure features a complex tetracyclic ring system. Understanding its structure is key to devising an effective purification strategy, as its polarity and functional groups will dictate its behavior during extraction and chromatography.
Q2: What are the most common impurities found in a crude extract containing this compound?
Impurities in a crude fungal extract containing this compound can be broadly categorized as:
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Structurally Related Meroterpenoids: Fungal cultures often produce a series of related compounds. Expect to find isomers, precursors, and degradation products of this compound, as well as other meroterpenoids like Hongoquercin A.
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Other Secondary Metabolites: Fungi are prolific producers of a diverse array of secondary metabolites. Common co-metabolites can include other classes of terpenoids, polyketides, and alkaloids.[1][2][3][4][5][6][7][8]
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Fermentation Media Components: Unconsumed sugars, amino acids, salts, and other components from the culture medium will be present in the initial extract.
-
Macromolecules: Proteins, polysaccharides, and lipids from the fungal biomass can also be co-extracted.
Q3: What are the initial steps to take before starting the purification process?
Before proceeding with purification, it is crucial to perform a preliminary analysis of your crude extract. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) can provide a qualitative profile of the extract. This will help you to:
-
Confirm the presence of this compound.
-
Estimate the complexity of the mixture.
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Identify the polarity of the major components, which will guide the selection of chromatographic conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound after initial extraction. | Incomplete cell lysis: The compound may be retained within the fungal mycelia. | Optimize extraction method: Consider using mechanical disruption (e.g., sonication, bead beating) or enzymatic lysis prior to solvent extraction. |
| Inappropriate solvent polarity: The chosen solvent may not be optimal for extracting this compound. | Solvent screening: Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, acetone) to find the most effective one for your target compound. | |
| Co-elution of impurities with this compound during column chromatography. | Similar polarity of impurities: Structurally related meroterpenoids or other secondary metabolites may have very similar polarities to this compound. | Optimize chromatographic conditions: - Stationary Phase: If using normal phase (silica gel), consider switching to a different stationary phase like diol-bonded silica or reverse-phase (C18). - Mobile Phase: Employ a shallower gradient or isocratic elution with a fine-tuned solvent system. The addition of a small percentage of a third solvent can sometimes improve resolution. |
| Column overloading: Exceeding the loading capacity of the column will lead to poor separation. | Reduce sample load: Load a smaller amount of the crude extract onto the column. | |
| Degradation of this compound during purification. | pH instability: The resorcinol core of this compound may be sensitive to acidic or basic conditions. | Maintain neutral pH: Use buffered mobile phases if possible and avoid prolonged exposure to strong acids or bases. |
| Temperature sensitivity: Elevated temperatures during solvent evaporation or chromatography can lead to degradation. | Use low temperatures: Perform all steps at room temperature or below. Use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40°C). | |
| Oxidation: The phenolic groups in this compound may be susceptible to oxidation. | Use antioxidants and inert atmosphere: Consider adding a small amount of an antioxidant like BHT to your solvents. Work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during long-term storage of the purified compound. | |
| This compound appears as multiple spots/peaks on TLC/HPLC. | Isomerization: The compound may exist as or convert into different isomers under the analytical conditions. | Check for isomerization: Re-analyze a purified fraction after letting it stand in the mobile phase to see if the peak profile changes. If so, consider using milder conditions. |
| Presence of closely related impurities: The peaks may correspond to different but structurally similar compounds. | High-resolution analysis: Use high-resolution HPLC or LC-MS to determine if the peaks have different mass-to-charge ratios. | |
| Difficulty in removing final traces of impurities. | Formation of azeotropes or complexes: The impurity may form a stable complex with this compound. | Use a different purification technique: If one chromatographic method is insufficient, try a different one (e.g., switch from normal phase to reverse phase) or a non-chromatographic method like crystallization. |
| Highly persistent impurity: The impurity may be present in high abundance or have very similar properties. | Preparative HPLC: For final polishing, preparative HPLC is often the most effective method to achieve high purity. |
Experimental Protocols
Below are detailed methodologies for key experiments in the purification of this compound.
Protocol 1: Initial Extraction from Fungal Broth
-
Separation of Mycelia and Supernatant: Centrifuge the fungal fermentation broth to separate the mycelia from the culture supernatant.
-
Mycelial Extraction:
-
Homogenize the mycelial pellet in a suitable organic solvent (e.g., ethyl acetate or acetone) using a blender or sonicator.
-
Filter the mixture and collect the solvent.
-
Repeat the extraction process 2-3 times to ensure complete recovery.
-
Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator.
-
-
Supernatant Extraction:
-
Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure.
-
-
Combine and Dry: Combine the concentrated extracts from the mycelia and supernatant and dry completely to obtain the crude extract.
Protocol 2: Column Chromatography for Initial Fractionation
-
Column Packing: Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.
-
Elution:
-
Start with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A typical gradient could be from 100% hexane to 100% ethyl acetate.
-
-
Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction by TLC.
-
Pooling and Concentration: Combine the fractions containing this compound (as identified by TLC) and concentrate them.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification
-
Column and Mobile Phase Selection:
-
Column: A C18 reverse-phase column is a common choice for compounds of this polarity.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
-
Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal gradient and retention time of this compound.
-
Sample Preparation: Dissolve the partially purified fraction from column chromatography in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Injection and Fractionation: Inject the sample onto the preparative HPLC system and collect the eluent corresponding to the peak of this compound.
-
Solvent Removal: Remove the HPLC solvents under reduced pressure, and if necessary, perform a final desalting step.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A generalized workflow for the purification of this compound.
References
- 1. repositorio.ufba.br [repositorio.ufba.br]
- 2. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three New Sesquiterpenoids from the Algal-Derived Fungus Penicillium chermesinum EN-480 [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Research Advances of Bioactive Sesquiterpenoids Isolated from Marine-Derived Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungal–fungal co-culture: a primer for generating chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Close View of the Production of Bioactive Fungal Metabolites Mediated by Chromatin Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential Use of Fungal Co-Culture Strategy for Discovery of New Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low bioactivity of synthetic Hongoquercin B
This guide provides troubleshooting support for researchers encountering low bioactivity with synthetic Hongoquercin B. It offers a structured approach to identifying potential issues related to compound integrity, stereochemistry, and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the reported bioactivity of this compound?
This compound, a meroterpenoid natural product, has reported modest antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE)[1]. It belongs to a class of tetracyclic meroterpenoids that display a range of bioactivities[2][3]. The specific potency can vary based on the assay conditions.
Q2: My synthetic this compound shows lower-than-expected bioactivity. What are the most likely causes?
Low bioactivity of a synthetic natural product can stem from several factors. The primary areas to investigate are:
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Compound Purity and Identity: The presence of impurities, residual solvents, or catalysts from the multi-step synthesis can interfere with the assay or indicate that the final product is not pure.
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Stereochemistry: this compound has several stereocenters. An incorrect stereoisomer, or a mixture of isomers (low enantiomeric or diastereomeric excess), may have significantly lower or no bioactivity compared to the natural, enantiopure compound.
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Compound Degradation: The compound may be unstable under certain storage or experimental conditions (e.g., in specific solvents, at certain pH levels, or upon exposure to light).
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Assay-Related Issues: The problem may lie within the experimental setup, including incorrect assay parameters, compound insolubility in the assay medium, or interference with assay components.
Q3: How can I definitively confirm the identity and purity of my synthetic this compound?
You should compare the analytical data of your synthetic compound with the data reported in the literature for the natural product or a verified synthesis. Key techniques include:
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
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Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and identify potential impurities.
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Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (% ee) and confirm stereochemical purity[1].
Q4: How critical is stereochemistry to the bioactivity of this compound?
For most complex natural products, stereochemistry is critical for biological activity as it dictates the three-dimensional shape required for specific binding to a biological target. Total synthesis strategies for this compound emphasize the control of its multiple stereocenters, often using chiral catalysts or starting materials to achieve high enantioselectivity[4]. A low enantiomeric excess in your synthetic sample is a very likely cause of reduced bioactivity.
Q5: Could my biological assay be the source of the problem?
Yes, the assay itself is a common source of variability. Key points to verify include:
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Compound Solubility: Ensure your compound is fully dissolved in the assay medium. Precipitation will lead to a lower effective concentration and thus lower apparent activity.
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Positive Controls: Always run a positive control with a compound of known activity in your specific assay to ensure the assay is performing as expected.
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Assay Conditions: Double-check all parameters, such as cell density, incubation times, temperature, and reagent concentrations.
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Vehicle Control: Ensure the solvent used to dissolve this compound (e.g., DMSO) is tested at the same concentration and does not affect the assay outcome.
Q6: What are the best practices for storing and handling synthetic this compound?
While specific stability data for this compound is not widely published, general best practices for complex natural products should be followed. Store the solid compound in a cool, dark, and dry place (e.g., at -20°C under an inert atmosphere like argon or nitrogen). Prepare stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C. Minimize freeze-thaw cycles.
Troubleshooting Guide
If you are experiencing low bioactivity, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for low bioactivity of synthetic this compound.
Data Presentation: Compound Verification
Use the following table to compare your analytical results against published data.
| Parameter | Analytical Method | Expected Result | Your Result | Match? (Y/N) |
| Structure | ¹H NMR, ¹³C NMR | Chemical shifts and coupling constants should match published values. | [Record your data] | |
| Purity | LC-MS | >95% purity | [Record your data] | |
| Identity | HRMS | Mass error < 5 ppm of the calculated exact mass for C₂₅H₃₂O₅. | [Record your data] | |
| Stereopurity | Chiral HPLC | >95% ee (enantiomeric excess) matching the reported enantiomer. | [Record your data] |
Reported Antibacterial Activity
This table summarizes the reported bioactivity of naturally derived Hongoquercins. Use this as a benchmark for your synthetic compound's performance.
| Compound | Organism | Bioactivity (MIC, µg/mL) | Reference |
| Hongoquercin A/B | Methicillin-resistant S. aureus (MRSA) | Modest Activity | [1] |
| Hongoquercin A/B | Vancomycin-resistant E. faecium (VRE) | Modest Activity | [1] |
| (Note: Specific MIC values were not detailed in the provided search results, but described as "modest.") |
Experimental Protocols
Protocol 1: Quality Control Workflow for Synthetic this compound
This workflow outlines the essential steps to validate your synthetic compound before extensive biological testing.
Caption: Recommended quality control workflow for synthetic this compound.
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Purification: Purify the crude product from the final synthesis step using an appropriate method, such as flash column chromatography, to remove reagents and major side products.
-
Structural & Purity Analysis:
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Acquire ¹H and ¹³C NMR spectra and compare them meticulously with literature data.
-
Run an LC-MS analysis to establish purity, aiming for >95%.
-
Obtain an HRMS spectrum to confirm the molecular formula.
-
-
Stereochemical Analysis:
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Develop a chiral HPLC method based on published syntheses or by screening chiral columns and mobile phases.
-
Analyze your purified sample to determine the enantiomeric excess (% ee).
-
-
Bioassay: Once the compound has passed all quality control checks, proceed with biological testing.
Protocol 2: General Method for Assessing Compound Solubility in Assay Medium
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Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Serial Dilution: Serially dilute the stock solution into your final assay medium (e.g., cell culture media, buffer) to achieve the desired final testing concentrations. The final DMSO concentration should typically be ≤0.5% to avoid solvent toxicity.
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Visual Inspection: After dilution, vortex gently and let the solution sit at the assay temperature (e.g., 37°C) for 15-30 minutes. Visually inspect the solution against a dark background for any signs of precipitation (cloudiness, particles).
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Microscopic Examination (Optional): For a more sensitive check, place a drop of the solution on a microscope slide and look for crystals.
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Action: If precipitation is observed, consider lowering the top concentration, using a different co-solvent, or employing formulation strategies.
Hypothetical Mechanism of Action
While the precise molecular target of this compound is not specified, its antibacterial activity implies it disrupts an essential process in bacteria. The diagram below illustrates a generalized mechanism.
References
- 1. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomimetic Syntheses of Analogs of Hongoquercin A and B by Late-Stage Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Solubility Issues of Hongoquercin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with Hongoquercin B in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a tetracyclic meroterpenoid, a class of natural products with a mixed biosynthetic origin.[1] It has demonstrated antibacterial activity, making it a compound of interest for further research.[1] Like many other complex natural products, this compound is a hydrophobic molecule, which often leads to poor aqueous solubility. This low solubility can be a significant hurdle in biological assays, as it can lead to precipitation of the compound in aqueous buffer systems, resulting in inaccurate and unreliable experimental data.
Q2: What is the first solvent I should try for dissolving this compound?
A2: For initial experiments, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds and is compatible with many biological assays at low concentrations.[2] It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% (v/v) DMSO in the cell culture medium is considered safe for most cell lines. However, it is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay without inducing toxicity or off-target effects.
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A4: This is a common issue. Here are a few troubleshooting steps:
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Lower the final concentration: Your compound may be exceeding its solubility limit in the final assay buffer. Try working with a lower final concentration of this compound.
-
Modify the dilution method: Instead of adding the DMSO stock directly to the buffer, try adding it dropwise while vortexing or sonicating the buffer to facilitate rapid mixing and dispersion.
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Use a co-solvent: Consider using a co-solvent system. For example, you can try dissolving this compound in a mixture of DMSO and ethanol or polyethylene glycol (PEG).
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Explore formulation strategies: If simple solvent systems fail, you may need to consider more advanced formulation techniques as outlined in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during the experiment.
This can be due to exceeding the solubility limit in the final assay buffer or instability of the solution over time.
Solutions:
-
Optimize Co-solvent Systems:
-
Rationale: The addition of a water-miscible organic solvent can increase the overall solvating power of the aqueous buffer.
-
Protocol: Prepare a high-concentration stock solution of this compound in 100% DMSO. For the final dilution into your aqueous buffer, test the addition of a co-solvent such as ethanol, methanol, or polyethylene glycol 400 (PEG-400). It is important to determine the tolerance of your assay system to these co-solvents.
-
-
pH Adjustment:
-
Protocol: Systematically vary the pH of your final assay buffer to determine if the solubility of this compound is pH-dependent. Ensure the tested pH range is compatible with your biological assay.
Issue 2: Inconsistent results in biological assays, possibly due to variable compound solubility.
Poor solubility can lead to inconsistent concentrations of the active compound, resulting in high variability in experimental data.
Solutions:
-
Use of Excipients:
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Rationale: Certain excipients can enhance the solubility and stability of hydrophobic compounds in aqueous solutions.
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Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, effectively increasing their aqueous solubility. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
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Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound.
-
-
Advanced Formulation Approaches:
-
Rationale: For in vivo studies or more challenging in vitro assays, advanced formulations may be necessary to improve bioavailability and maintain solubility.
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Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its dissolution rate and saturation solubility.
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Liposomes: Encapsulating this compound within lipid-based vesicles (liposomes) can improve its solubility and delivery to cells.
-
Data Presentation
Table 1: Common Solvents for Initial Solubility Testing of this compound
| Solvent | Type | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent solubilizing power for many hydrophobic compounds. Potential for cellular toxicity at higher concentrations. |
| Ethanol (EtOH) | Polar Protic | Good solvent for many organic molecules. Can have effects on protein structure and cell viability at higher concentrations. |
| Methanol (MeOH) | Polar Protic | Similar to ethanol but can be more toxic. |
| Polyethylene Glycol 400 (PEG-400) | Polymer | A non-toxic, water-miscible polymer often used as a co-solvent or in formulations. |
Table 2: Excipients for Enhancing Aqueous Solubility of this compound
| Excipient | Class | Mechanism of Action | Typical Starting Concentration |
| 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | Forms inclusion complexes, shielding the hydrophobic molecule from water. | 1-5% (w/v) |
| Tween® 80 (Polysorbate 80) | Non-ionic Surfactant | Forms micelles that encapsulate the hydrophobic compound. | 0.01-0.1% (v/v) |
| Pluronic® F-68 | Non-ionic Surfactant (Copolymer) | Forms micelles and can also help to stabilize nanosuspensions. | 0.1-1% (w/v) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Solutions
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Materials: this compound powder, 100% DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure for 10 mM Stock Solution:
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Accurately weigh a known amount of this compound powder.
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Calculate the volume of 100% DMSO required to achieve a 10 mM concentration.
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Add the DMSO to the this compound powder.
-
Vortex vigorously for 1-2 minutes.
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If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
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Visually inspect for any undissolved particles.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Procedure for Preparing Working Solutions:
-
Thaw an aliquot of the 10 mM DMSO stock solution.
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Perform serial dilutions in 100% DMSO to obtain intermediate stock concentrations if necessary.
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To prepare the final working solution, add the DMSO stock (or intermediate stock) to the pre-warmed aqueous assay buffer while vortexing to ensure rapid dispersion. The final DMSO concentration should ideally be below 0.5%.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Proposed mechanism of antibacterial action for this compound.[3]
References
- 1. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hongoquercins, new antibacterial agents from the fungus LL-23G227: fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing epimerization during Hongoquercin B synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Hongoquercin B. The information is compiled to address potential challenges, with a specific focus on minimizing epimerization to ensure the desired stereochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What are the critical steps in the synthesis of this compound where epimerization is a significant risk?
A1: Based on established synthetic routes, the most critical step for controlling stereochemistry and minimizing epimerization is the biomimetic cationic cyclization of an epoxide precursor. The formation of the tetracyclic core of this compound involves the generation of multiple stereocenters in a single transformation. Improper reaction conditions during this cyclization can lead to the formation of diastereomers.
Q2: How can I minimize the formation of epimers during the key cyclization step?
A2: The choice of Lewis acid and reaction conditions are paramount. For instance, the use of FeCl₃·6H₂O has been shown to effectively promote the desired cyclization to yield a single diastereoisomer.[1] It is crucial to maintain anhydrous conditions and control the reaction temperature, as variations can impact the selectivity of the reaction.
Q3: I am observing a mixture of diastereomers after the cyclization reaction. What are the likely causes and how can I troubleshoot this?
A3: A mixture of diastereomers suggests that the cyclization is not proceeding with the desired stereocontrol. Here are some potential causes and troubleshooting steps:
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Lewis Acid Choice: The nature of the Lewis acid is critical. If you are using a different Lewis acid than reported in successful syntheses, consider switching to one that has been demonstrated to provide high diastereoselectivity, such as FeCl₃·6H₂O.[1]
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Reaction Temperature: Temperature can significantly influence the transition states of the cyclization. Running the reaction at a lower temperature may enhance the kinetic control and favor the formation of the desired diastereomer. Experiment with a temperature gradient to find the optimal conditions.
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Substrate Purity: Ensure the epoxide precursor is of high purity. Impurities can potentially interfere with the catalyst and the cyclization cascade.
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Solvent Effects: The polarity of the solvent can affect the stability of the cationic intermediates. Screen different anhydrous solvents to optimize the diastereoselectivity.
Q4: Are there any general strategies to address epimerization if it occurs at other stages of the synthesis?
A4: While the primary focus is on the key cyclization, epimerization can potentially occur at any step involving the formation or manipulation of stereocenters, especially under basic or acidic conditions where an adjacent proton can be abstracted to form an enolate or a similar resonance-stabilized intermediate. If you suspect epimerization at a different step, consider the following:
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Use of Milder Reagents: Employ milder bases or acids where possible to reduce the risk of epimerization.
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Temperature Control: Keep reaction temperatures as low as feasible.
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Protecting Groups: Strategically use protecting groups to prevent the formation of enolates or other reactive intermediates near existing stereocenters.
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Radical-Mediated Epimerization: In some instances, late-stage radical-mediated epimerization can be a tool to correct the stereochemistry of an undesired isomer, although this would represent a significant deviation from the established route and require considerable development.[2][3]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to epimerization during the synthesis of this compound.
Problem 1: Low Diastereoselectivity in the Cationic Cyclization
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple diastereomers detected by NMR or HPLC. | Suboptimal Lewis acid. | Switch to a Lewis acid known for high selectivity in similar cyclizations, such as FeCl₃·6H₂O.[1] |
| Incorrect reaction temperature. | Perform the reaction at a lower temperature to favor the kinetically controlled product. | |
| Presence of water or other protic impurities. | Ensure all reagents and solvents are strictly anhydrous. Use freshly distilled solvents and dried glassware. | |
| Impure starting epoxide. | Purify the epoxide precursor meticulously before the cyclization step. |
Problem 2: Epimerization During Post-Cyclization Modifications
| Symptom | Possible Cause | Suggested Solution |
| Appearance of a new epimer after a deprotection or functional group interconversion step. | Use of harsh acidic or basic conditions. | Employ milder reagents (e.g., enzymatic hydrolysis, milder acids/bases) for subsequent transformations. |
| Elevated reaction temperatures. | Conduct the reaction at a lower temperature and monitor for epimerization over time. | |
| Prolonged reaction times. | Optimize the reaction to proceed to completion in a shorter timeframe to minimize exposure to conditions that may cause epimerization. |
Experimental Protocols
Key Experiment: Biomimetic Cationic Cyclization [1]
This protocol describes the crucial step where the tetracyclic core of this compound is formed with high diastereoselectivity.
-
Preparation: To a solution of the enantiomerically enriched epoxide precursor (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of iron(III) chloride hexahydrate (FeCl₃·6H₂O) (1.2 equivalents) in anhydrous CH₂Cl₂.
-
Reaction: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers.
-
Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the tetracyclic meroterpenoid as a single diastereoisomer.
Quantitative Data Summary
The following table summarizes the reported yield and enantiomeric excess for the key cyclization step in a successful synthesis of (+)-Hongoquercin B.
| Precursor | Lewis Acid | Solvent | Temperature | Yield | Enantiomeric Excess (ee) | Reference |
| Epoxide 33 | FeCl₃·6H₂O | CH₂Cl₂ | 0 °C | 56% | 92% | [1] |
Visualizations
Caption: Experimental workflow for the diastereoselective cationic cyclization step.
References
- 1. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Application of Radical-Mediated Stereochemical Epimerization in Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
strategies to reduce step count in Hongoquercin B synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Hongoquercin B. The focus is on strategies to reduce the synthetic step count, drawing from biomimetic and convergent approaches.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound and its analogues, with a focus on key step-reducing reactions.
Palladium-Catalyzed Decarboxylative Allylic Rearrangement (Tsuji-Trost Type)
Q1: My Pd-catalyzed decarboxylative rearrangement is giving low yields. What are the common causes?
A1: Low yields in this key step can stem from several factors:
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Catalyst Inactivity: Ensure your Palladium(0) source is active. If using Pd₂(dba)₃, it should be stored under an inert atmosphere and be a vibrant, dark purple color. A brownish color may indicate decomposition. Consider using a freshly opened batch or a different Pd(0) source.
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation. Use fresh, high-purity ligands and handle them under an inert atmosphere.
-
Solvent Purity: Ensure your solvent (e.g., THF, toluene) is anhydrous and degassed. Oxygen can deactivate the catalyst.
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Substrate Quality: The dioxinone β,δ-diketo ester precursor must be pure. Impurities can chelate to the palladium and inhibit catalysis.
Q2: I am observing significant amounts of a diallylated side product. How can this be minimized?
A2: Diallylation can be a competing side reaction. To mitigate this, consider the following:
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Slow Addition: Add the substrate slowly to the reaction mixture containing the catalyst and ligand. This maintains a low concentration of the nucleophilic intermediate, disfavoring a second allylation.
-
Bulky Ligands: Employing sterically bulkier phosphine ligands can sometimes disfavor the formation of the diallylation product.
Q3: The reaction is not proceeding to completion, even after extended reaction times. What can I try?
A3: If the reaction stalls, investigate these possibilities:
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Insufficient Catalyst Loading: While typically low, some complex substrates may require a slightly higher catalyst loading. Try increasing the mol% of the palladium catalyst incrementally.
-
Temperature: Ensure the reaction is being conducted at the optimal temperature. Some rearrangements may require gentle heating to proceed efficiently.
-
Inhibitors: As mentioned, impurities in the substrate or solvent can act as inhibitors. Re-purification of starting materials may be necessary.
Polyketide Cycloaromatization to form the Resorcylate Core
Q1: The aromatization of my β,δ-diketo dioxinone is incomplete or yielding multiple products. What are the key parameters to control?
A1: The cycloaromatization step is critical for forming the resorcylate moiety. Key parameters include:
-
Base Strength: The choice and stoichiometry of the base are crucial. A base that is too strong can lead to undesired side reactions, while one that is too weak may result in incomplete reaction. Common bases for this transformation include DBU or strong amine bases.
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Reaction Temperature: This transformation can be sensitive to temperature. Monitor the reaction closely and consider adjusting the temperature to optimize for the desired product.
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Water Content: The presence of water can interfere with the reaction. Ensure all reagents and solvents are anhydrous.
Q2: I am having difficulty with the purification of the farnesyl-resorcylate intermediate. Any suggestions?
A2: This intermediate can be challenging to purify due to its amphiphilic nature.
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Chromatography: Use a gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.
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Biphasic Extraction: Careful workup with biphasic extractions can help remove some impurities before chromatography. Adjusting the pH of the aqueous layer can aid in separating acidic or basic impurities.
Cationic Polyene/Epoxide Cyclization
Q1: My cationic cyclization is resulting in a mixture of diastereomers. How can I improve stereoselectivity?
A1: Controlling stereochemistry in cationic cyclizations is a significant challenge.
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Lewis Acid Choice: The nature of the Lewis acid (e.g., SnCl₄, FeCl₃·6H₂O) can have a profound impact on the stereochemical outcome.[1] Experiment with different Lewis acids and stoichiometries.
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Solvent: The polarity and coordinating ability of the solvent can influence the folding of the polyene chain prior to cyclization. Non-coordinating solvents are often preferred.
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Temperature: Running the reaction at low temperatures (e.g., -78 °C) can enhance stereoselectivity by favoring the kinetically controlled product.[2]
Q2: I am observing elimination products instead of the desired cyclized product. How can I prevent this?
A2: Elimination is a common side reaction in carbocation chemistry.
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Milder Lewis Acids: Strong Lewis acids can promote elimination. Consider using a milder Lewis acid or a Brønsted acid.
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Reaction Time: Over-exposure to the acidic conditions can lead to elimination and other side reactions. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Quantitative Data Summary
The following table summarizes the step counts for recently reported, step-efficient syntheses of Hongoquercin A and B. Direct comparison of yields per step is challenging due to differing strategies and reporting formats.
| Target Molecule | Starting Material | Number of Steps (Longest Linear Sequence) | Key Step-Reducing Strategies | Overall Yield | Reference |
| (+)-Hongoquercin A | trans,trans-farnesol | 6 | Dual biomimetic approach: Polyketide aromatization, Enantioselective protonation | Not explicitly stated | Ma et al., 2018[1] |
| (+)-Hongoquercin B | trans,trans-farnesol | 11 | Dual biomimetic approach: Polyketide aromatization, Regioselective terminal alkene oxidation and cationic cyclization | 3.7% | Ma et al., 2018[1] |
| This compound | trans,trans-farnesyl acetate | 9 | Palladium-catalyzed decarboxylative π-farnesyl rearrangement, Cationic diene-epoxide cyclization | Not explicitly stated | Nicolas et al., 2014[3] |
| Hongoquercin Analogs | Geraniol | 6 (to precursor) | Gold-catalyzed enyne cyclization | Not explicitly stated | Mies et al., 2021[4] |
Experimental Protocols
The following are adapted from the detailed procedures reported by Ma et al. (2018) for the synthesis of (+)-Hongoquercin B.[1]
Protocol 1: Synthesis of the Farnesyl-Resorcylate Intermediate
This protocol details the formation of the key resorcylate intermediate via a dual biomimetic strategy.
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Synthesis of Dioxinone β-keto ester: Crude dioxane-4,6-dione keto dioxinone and trans,trans-farnesol (20.0 mmol) are dissolved in toluene (150 mL) and stirred at 55 °C for 4 hours. The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography (pentane/EtOAc 9:1 to 4:1).
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Acylation and Aromatization: To a solution of the β-keto ester (5.00 mmol) in CH₂Cl₂ (25 mL) at 0 °C, MgCl₂ (476 mg, 5.00 mmol) and pyridine (0.810 mL, 10.0 mmol) are added with stirring. After 15 minutes, acetyl chloride (0.540 mL, 7.50 mmol) is added dropwise, and the mixture is stirred for 1 hour at 0 °C. The reaction is quenched with saturated aqueous NH₄Cl (20 mL), and the pH is adjusted to ~2 with 1 M HCl. The product is extracted with EtOAc, dried, and purified.[2]
Protocol 2: Epoxidation and Cationic Cyclization
This protocol describes the formation of the tetracyclic core of this compound.
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Allylation of Phenol: The farnesyl resorcylate (from Protocol 1) is treated with an allyl halide in the presence of a suitable base to protect the phenolic hydroxyl group.
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Enantioselective Dihydroxylation: The allylated intermediate is subjected to dihydroxylation using an asymmetric catalyst system (e.g., AD-mix-β) to install the desired stereochemistry.
-
Epoxidation: The resulting diol is converted to an epoxide via mesylation and subsequent treatment with a base like potassium carbonate.
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Deprotection and Cationic Cyclization: The allyl protecting group is removed. The resulting epoxide is then treated with a Lewis acid, such as FeCl₃·6H₂O, to initiate the biomimetic cationic cyclization, yielding the tetracyclic core of this compound as a single diastereoisomer.[1]
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Final Steps: The cyclized product is then subjected to saponification and acetylation/deacetylation steps to furnish (+)-Hongoquercin B.[1]
Visualizations
Logical Flow for Step-Reduction Strategy
The following diagram illustrates the decision-making process and general workflow for employing a biomimetic, step-reducing strategy in this compound synthesis.
Caption: Decision workflow for this compound synthesis strategy.
Biomimetic Cascade Reaction Pathway
This diagram illustrates the sequence of key transformations in the biomimetic synthesis of the this compound core.
Caption: Key transformations in the biomimetic synthesis of this compound.
References
- 1. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cascade polyketide and polyene cyclizations: biomimetic total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomimetic Syntheses of Analogs of Hongoquercin A and B by Late-Stage Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antibacterial Properties of Hongoquercin B and Hongoquercin A
A review of available scientific literature provides a foundational understanding of the antibacterial activities of Hongoquercin A and Hongoquercin B, two sesquiterpenoid antibiotics isolated from an unidentified fungus. While direct comparative quantitative data is limited in the public domain, existing research establishes a basis for their potential as antibacterial agents, particularly against Gram-positive bacteria.
Summary of Antibacterial Activity
Due to the absence of specific MIC values in the available literature, a quantitative comparison table cannot be provided at this time.
Experimental Protocols
Detailed experimental protocols for the antibacterial testing of Hongoquercin A and B are not fully outlined in the accessible literature. However, based on standard microbiological practices for determining antibacterial activity, the following methodologies are likely to have been employed.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy. A typical protocol for determining MIC values is the broth microdilution method.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Methodology:
-
Bacterial Strain Preparation: Pure cultures of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) are grown in a suitable broth medium to a standardized cell density, typically corresponding to a 0.5 McFarland standard.
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Compound Dilution: Hongoquercin A and this compound are serially diluted in a 96-well microtiter plate using a suitable broth medium to obtain a range of concentrations.
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Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
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Incubation: The microtiter plate is incubated at a temperature optimal for bacterial growth (e.g., 37°C) for 18-24 hours.
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MIC Determination: The MIC is determined as the lowest concentration of the Hongoquercin compound that completely inhibits visible bacterial growth (i.e., the first clear well in the dilution series).
Proposed Mechanism of Action: Membrane Disruption
The suggested mechanism of antibacterial action for both Hongoquercin A and B is the disruption of the bacterial cell membrane. This leads to the leakage of intracellular components and ultimately, cell death.
Signaling Pathway for Membrane Disruption
Caption: Proposed mechanism of Hongoquercin antibacterial activity.
This mechanism is consistent with the observed lytic activity of these compounds against eukaryotic cells, suggesting a broad interaction with cell membranes.
Conclusion
Hongoquercin A has been identified as having moderate antibacterial activity against Gram-positive bacteria. Both Hongoquercin A and B are believed to exert their antibacterial effects through membrane disruption. However, a detailed, quantitative comparison of their respective potencies is hampered by the lack of publicly available MIC data. Further research is required to fully elucidate the antibacterial spectrum and comparative efficacy of these two compounds, which would be invaluable for researchers and drug development professionals in the field of novel antibiotics.
References
- 1. Hongoquercins A and B, new sesquiterpenoid antibiotics: isolation, structure elucidation, and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hongoquercins, new antibacterial agents from the fungus LL-23G227: fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hongoquercins A and B, New Sesquiterpenoid Antibiotics: [jstage.jst.go.jp]
Unveiling the Antibacterial Potential of Hongoquercin B: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for the validation of Hongoquercin B's antibacterial spectrum. While current literature offers limited quantitative data on this compound, this document outlines the necessary experimental protocols and data presentation structures to facilitate its comparison with established antibiotics.
Hongoquercin A and B are novel sesquiterpenoid antibiotics isolated from an unidentified fungus.[1][2] Preliminary studies have indicated that Hongoquercin A exhibits moderate activity against Gram-positive bacteria.[1][2] Mechanistic investigations involving an E. coli strain suggest that the antibacterial action of these compounds may stem from membrane damage.[1] However, a detailed quantitative analysis of this compound's antibacterial spectrum is not yet available in published literature.
To rigorously evaluate the therapeutic potential of this compound, a direct comparison against a panel of standard antibiotics is essential. This guide presents a template for such a comparative analysis, including standardized experimental protocols and data visualization tools.
Comparative Antibacterial Spectrum of this compound
A comprehensive assessment of this compound's antibacterial activity requires determining its Minimum Inhibitory Concentration (MIC) against a diverse panel of pathogenic bacteria. The following table provides a template for presenting these findings in comparison to commonly used antibiotics.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Penicillin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | Positive | Data not available | |||
| Streptococcus pneumoniae | Positive | Data not available | |||
| Enterococcus faecalis | Positive | Data not available | |||
| Escherichia coli | Negative | Data not available | |||
| Pseudomonas aeruginosa | Negative | Data not available | |||
| Klebsiella pneumoniae | Negative | Data not available |
Note: The MIC values for this compound are currently unavailable in the reviewed literature. This table should be populated with experimentally determined data.
Experimental Protocols
To ensure the reproducibility and validity of the antibacterial spectrum analysis, the following standardized methodologies are recommended.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
Isolate single colonies of the test bacteria from a fresh agar plate.
-
Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
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Dilute the bacterial suspension to the final testing concentration (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of this compound and the comparator antibiotics in a suitable solvent.
-
Perform serial two-fold dilutions of each antimicrobial agent in a 96-well microtiter plate containing the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive controls (wells with bacteria and no antibiotic) and negative controls (wells with broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
-
Experimental Workflow
The following diagram illustrates the key steps in the validation of this compound's antibacterial spectrum.
References
Hongoquercin B vs. Vancomycin: A Comparative Analysis of Anti-MRSA Activity
A Comparative Guide for Researchers and Drug Development Professionals
The rise of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, necessitating the exploration of novel antimicrobial agents. This guide aims to provide a comparative analysis of the anti-MRSA activity of hongoquercin B and the established antibiotic, vancomycin.
Note on Data Availability: As of late 2025, a comprehensive search of peer-reviewed scientific literature reveals a significant lack of publicly available data on the specific anti-MRSA activity of this compound. While its discovery has been reported, detailed studies quantifying its efficacy against MRSA strains, such as Minimum Inhibitory Concentration (MIC) values, are not available. Therefore, a direct, data-driven comparison with vancomycin is not currently feasible.
This guide will proceed by providing a detailed overview of vancomycin's activity against MRSA, supported by experimental data and protocols, to serve as a benchmark for the future evaluation of novel compounds like this compound.
Vancomycin: An Established Anti-MRSA Glycopeptide
Vancomycin is a glycopeptide antibiotic that has been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, including MRSA, for decades.[1][2]
Mechanism of Action
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors.[1] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains, thereby compromising the structural integrity of the cell wall and leading to cell lysis.[3]
Caption: Vancomycin's mechanism of action against S. aureus.
Quantitative Data: Vancomycin Activity Against MRSA
The susceptibility of MRSA to vancomycin is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the bacteria. According to the Clinical and Laboratory Standards Institute (CLSI), the interpretive criteria for vancomycin against S. aureus are as follows:
| Susceptibility Category | MIC (µg/mL) |
| Susceptible | ≤ 2 |
| Intermediate | 4 - 8 |
| Resistant | ≥ 16 |
Source: Clinical and Laboratory Standards Institute (CLSI)[4][5]
Studies have shown that the majority of MRSA isolates have vancomycin MICs in the susceptible range, often between 0.5 and 2 µg/mL.[6] However, there is evidence suggesting that clinical outcomes may be less favorable for infections caused by MRSA strains with higher MICs, even within the susceptible range.[7]
| MRSA Strain Type | Vancomycin MIC Range (µg/mL) | Reference |
| Clinical Isolates | 0.5 - 2 | [6] |
| Vancomycin-Intermediate S. aureus (VISA) | 4 - 8 | [5][8] |
| Vancomycin-Resistant S. aureus (VRSA) | ≥ 16 | [4][8] |
This compound: An Uncharacterized Fungal Metabolite
Hongoquercins A and B are novel antibiotics isolated from the fermentation of an unidentified fungus, LL-23G227. Preliminary studies on hongoquercin A indicated moderate activity against Gram-positive bacteria. The proposed mechanism of action for these compounds is membrane damage, which was also observed to cause lysis of human red blood cells, suggesting a potential for cytotoxicity.
As of now, there is no specific data available in the scientific literature regarding the MIC of this compound against any MRSA strains. Further research is required to isolate and test this compound to determine its potential as an anti-MRSA agent and to allow for a meaningful comparison with existing antibiotics like vancomycin.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of vancomycin against MRSA is typically determined using broth microdilution or agar dilution methods as per CLSI guidelines.
Broth Microdilution Method:
-
Preparation of Vancomycin Dilutions: A series of two-fold dilutions of vancomycin are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: MRSA colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plate is inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours.
-
Reading the MIC: The MIC is recorded as the lowest concentration of vancomycin at which there is no visible growth of the bacteria.
Caption: Workflow for Broth Microdilution MIC Assay.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal activity of an antibiotic over time.
-
Preparation: MRSA is grown to a logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in CAMHB.
-
Exposure: Vancomycin is added at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is also included.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture, serially diluted, and plated on agar plates.
-
Incubation and Counting: The plates are incubated, and the resulting colonies are counted to determine the number of viable bacteria at each time point.
-
Analysis: The change in log10 CFU/mL over time is plotted. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.[9]
Conclusion
While vancomycin remains a crucial therapeutic option for MRSA infections, the continuous evolution of antibiotic resistance underscores the urgent need for new drug discovery. This compound, a natural product with reported activity against Gram-positive bacteria, represents a potential area of interest. However, without specific experimental data on its efficacy and safety profile against MRSA, its potential role in clinical practice remains unknown.
For a comprehensive comparison, future research on this compound should focus on:
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In vitro susceptibility testing: Determining the MIC and Minimum Bactericidal Concentration (MBC) against a panel of well-characterized MRSA strains, including clinical isolates.
-
Time-kill kinetics: Assessing its bactericidal or bacteriostatic properties.
-
Mechanism of action studies: Elucidating its specific molecular target and pathway.
-
In vivo efficacy and toxicity studies: Evaluating its performance and safety in animal models of MRSA infection.
Such data will be critical to ascertain if this compound or its derivatives could one day serve as a viable alternative or adjunct to therapies involving established antibiotics like vancomycin.
References
- 1. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 7. jwatch.org [jwatch.org]
- 8. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficiency of different Hongoquercin B synthetic routes
A detailed examination of two prominent total syntheses of the antibiotic meroterpenoid Hongoquercin B reveals distinct strategies in achieving the natural product. This guide compares the biomimetic approaches of Barrett and co-workers and a subsequent adaptation by Reddy and colleagues, offering insights into their respective efficiencies and chemical methodologies.
This compound, a meroterpenoid natural product, has garnered significant interest due to its antibiotic activity against resilient bacterial strains such as vancomycin-resistant Enterococcus faecium and methicillin-resistant Staphylococcus aureus.[1][2] The complex tetracyclic architecture of this compound has presented a compelling challenge for synthetic chemists. This report provides a comparative analysis of two notable total syntheses, offering a valuable resource for researchers in natural product synthesis and drug development.
Synthetic Route Comparison
The two routes compared herein are the initial biomimetic total synthesis reported by Barrett and colleagues and a subsequent synthesis by Reddy and co-workers. Both syntheses employ a biomimetic approach, leveraging key cyclization reactions to construct the core structure of this compound. However, they differ in starting materials, overall step count, and yields, providing a clear basis for comparison.
| Parameter | Barrett Synthesis | Reddy Synthesis |
| Starting Material | trans,trans-Farnesyl acetate | trans,trans-Farnesol |
| Total Steps | 9 | 11 |
| Overall Yield | Not explicitly reported | 3.7% |
| Key Reactions | Palladium-catalyzed decarboxylative π-farnesyl rearrangement, Aromatization, Cationic diene-epoxide cyclization | Palladium(0)-catalyzed decarboxylative allylic rearrangement, Late-stage electrophile-mediated polyene cyclization |
Experimental Protocols and Key Findings
The Barrett Synthesis: A 9-Step Biomimetic Approach
The synthesis initiated by Barrett and his team commences from trans,trans-farnesyl acetate and culminates in the synthesis of this compound in nine steps.[3][4] A key strategic element of this route is a palladium-catalyzed decarboxylative π-farnesyl rearrangement of a diketo-dioxinone ester. This is followed by an aromatization and a crucial cationic diene-epoxide cyclization to forge the tetracyclic core of the natural product.[3]
A notable sequence within this synthesis involves a three-step process to form a key resorcylate intermediate. This sequence, starting from a diketo-ester, proceeds via a palladium-catalyzed decarboxylation and subsequent aromatization on silica gel, affording the resorcylate in a 66% yield over the three steps. The final key transformation, a boron trifluoride etherate-mediated cascade cyclization of an epoxy-terpenoid resorcylate, yields the tetracyclic core as a single diastereoisomer in 60% yield.
The Reddy Synthesis: An 11-Step Pathway from trans,trans-Farnesol
The synthetic route developed by Reddy and his research group starts from the more readily available trans,trans-farnesol and reaches (+)-Hongoquercin B in eleven steps with an overall yield of 3.7%.[2] This pathway shares some strategic similarities with the Barrett synthesis, including a pivotal Pd(0)-catalyzed decarboxylative allylic rearrangement. However, it employs a late-stage electrophile-mediated polyene cyclization to construct the tetracyclic system.
The synthesis culminates in a series of transformations starting from an epoxide intermediate. Treatment with iron(III) chloride hexahydrate induces a biomimetic cationic cyclization to furnish the tetracyclic core in 56% yield. Subsequent saponification (69% yield) and a selective deacetylation (66% yield) deliver the final natural product, (+)-Hongoquercin B.
Visualizing the Synthetic Pathways
To provide a clearer understanding of the logical flow of each synthetic route, the following diagrams were generated using the DOT language.
Caption: The Barrett synthetic route to this compound.
Caption: The Reddy synthetic route to (+)-Hongoquercin B.
Conclusion
Both the Barrett and Reddy syntheses provide elegant and effective biomimetic pathways to this compound. The Barrett synthesis is more concise in terms of step count, while the Reddy synthesis provides a detailed overall yield and starts from a more fundamental precursor. The choice between these routes for practical application would likely depend on factors such as the availability and cost of starting materials, the scalability of the key reactions, and the desired overall efficiency. This comparative guide serves as a foundational resource for researchers aiming to build upon these synthetic strategies for the development of novel antibiotics and other therapeutic agents.
References
- 1. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cascade polyketide and polyene cyclizations: biomimetic total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d.docksci.com [d.docksci.com]
A Comparative Analysis of Hongoquercin B and Other Meroterpenoids: Unveiling Therapeutic Potential
A detailed examination of the biological activities of Hongoquercin B in comparison to other notable meroterpenoids reveals a landscape rich with potential for anti-inflammatory and anticancer therapeutic development. While direct comparative quantitative data for this compound is limited in publicly available literature, an analysis of structurally and functionally similar meroterpenoids provides valuable insights into its potential efficacy and mechanisms of action.
This guide offers a comprehensive comparison based on existing experimental data for a selection of meroterpenoids, focusing on their anti-inflammatory and anticancer properties. Detailed experimental protocols for key assays are provided, alongside visualizations of relevant signaling pathways to aid researchers, scientists, and drug development professionals in their understanding of this promising class of natural products.
Quantitative Comparison of Bioactivities
Due to the limited availability of specific IC50 values for this compound's anti-inflammatory and anticancer activities in the reviewed literature, this section presents a comparative analysis of other well-characterized meroterpenoids. This data, compiled from various studies, highlights the potential therapeutic range of this compound class. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Comparative Anticancer Activity of Selected Meroterpenoids
| Meroterpenoid | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Antroquinonol A | Lung Cancer | 13.5 ± 0.2 | [1] |
| Antroquinonol A | Prostate Cancer | 5.7 ± 0.2 | [1] |
| Antroquinonol V | Lung Cancer | 8.2 ± 0.8 | [1] |
| rel-(6′S, 10′R)-decarboxy-Δ⁹-tetrahydrocannabinolic acid B | Promyelocytic leukemia (HL60) | 1.6 | [1] |
| rel-(6′S, 10′R)-Δ⁹-tetrahydrocannabinolic acid B | Promyelocytic leukemia (HL60) | 24.1 | [1] |
| Isopenicin A | Colon Cancer (SW620, HCT116) | 9.80 (ST-Luc transcription inhibition) | [1] |
| Tropolactone A | Human colon carcinoma (HCT-116) | 13.2 (µg/ml) | [1] |
| Tropolactone B | Human colon carcinoma (HCT-116) | 10.9 (µg/ml) | [1] |
| Tropolactone C | Human colon carcinoma (HCT-116) | 13.9 (µg/ml) | [1] |
| Fischerindoline | A549, SKMEL28, Hs683, U373, MCF7, B16F10 | Growth inhibitory effects | [2] |
| Eurochevalierine | U373 glioblastoma, A459 non-small-cell-lung cancer | Cytostatic activity | [2] |
| Massarilactone H | A549, Hs683, SKMEL-28 | 32.9 ± 3.5, 31.6 ± 2.5, 35.2 ± 2.8 | [2] |
| Pygmaeocin B | HT29 colon cancer | 6.69 ± 1.2 (µg/mL) | [3][4] |
| Compound 13 (rearranged abietane) | HT29 colon cancer | 2.7 ± 0.8 (µg/mL) | [3][4] |
Table 2: Comparative Anti-inflammatory Activity of Selected Meroterpenoids
| Meroterpenoid | Assay | IC50 (µM) | Reference |
| Chizhienes A (1) | NO Production Inhibition (LPS-induced RAW264.7) | Dose-dependent inhibition | [5] |
| Chizhienes E (3) | NO Production Inhibition (LPS-induced RAW264.7) | Dose-dependent inhibition | [5] |
| Rossinone A | Superoxide Anion Generation Inhibition (fMLP-stimulated neutrophils) | 1.9 | [1] |
| Rossinone B | Superoxide Anion Generation Inhibition (fMLP-stimulated neutrophils) | 2.5 | [1] |
| Asperulosin A (1) | NO Production Inhibition (LPS-induced RAW264.7) | 1.49 ± 0.31 | [6] |
| Asperulosin (5) | NO Production Inhibition (LPS-induced RAW264.7) | 3.41 ± 0.85 | [6] |
| Hyperinoid A | NF-κB Luciferase Assay | 0.75 ± 0.17 (mmol/L) | |
| Hyperinoid B | NF-κB Luciferase Assay | 1.19 ± 0.48 (mmol/L) | |
| Lucidumin A | NO Production Inhibition (LPS-induced RAW264.7) | 8.06 ± 0.51 | |
| Lucidumin B | NO Production Inhibition (LPS-induced RAW264.7) | 10.98 ± 0.15 | |
| Lucidumin C | NO Production Inhibition (LPS-induced RAW264.7) | 15.49 ± 0.40 | |
| Lucidumin D | NO Production Inhibition (LPS-induced RAW264.7) | 9.39 ± 0.21 | |
| Psoracorylifol F | NO Production Inhibition (LPS-induced RAW 264.7) | 7.71 - 27.63 | |
| Bakuchiol | COX-1 Inhibition | 14.7 (µg/mL) | |
| Bakuchiol | COX-2 Inhibition | 514 (µg/mL) | |
| Pygmaeocin B | NO Production Inhibition (LPS-activated RAW 264.7) | 33.0 ± 0.8 (ng/mL) | [4] |
Signaling Pathways
Meroterpenoids often exert their biological effects by modulating key signaling pathways involved in cell growth, survival, and inflammation. The Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are prominent targets.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory responses.[7][8] Many terpenoids and meroterpenoids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[7][9]
Caption: Simplified NF-κB signaling pathway.
STAT3 Signaling Pathway
The STAT3 pathway is frequently overactive in various cancers and plays a critical role in tumor cell proliferation, survival, and invasion.[10][11] Several terpenoids have been identified as inhibitors of STAT3 signaling.[10]
Caption: Overview of the STAT3 signaling cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative tables are provided below.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][9][12] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the meroterpenoid compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Anti-inflammatory Activity Assay (Nitric Oxide Production Inhibition)
This assay measures the production of nitric oxide (NO) by macrophages (e.g., RAW 264.7 cells) in response to an inflammatory stimulus like lipopolysaccharide (LPS).[7][13][14] The amount of nitrite, a stable product of NO, is quantified using the Griess reagent.
Workflow:
Caption: General workflow of the Griess assay.
Detailed Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the meroterpenoid compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate and add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: [1 - (Nitrite in treated cells / Nitrite in LPS-stimulated cells)] x 100. The IC50 value is calculated from the dose-response curve.
Conclusion
While specific quantitative data for the anticancer and anti-inflammatory activities of this compound remains to be fully elucidated in comparative studies, the broader class of meroterpenoids demonstrates significant therapeutic potential. The compiled data on related compounds suggests that this compound is likely to exhibit valuable biological activities, potentially through the modulation of key signaling pathways such as NF-κB and STAT3. The provided experimental protocols offer a standardized framework for future investigations to precisely quantify the efficacy of this compound and facilitate its direct comparison with other promising meroterpenoids. Further research is warranted to fully explore the therapeutic applications of this intriguing natural product.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade (2012–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cascade polyketide and polyene cyclizations: biomimetic total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hongoquercins, new antibacterial agents from the fungus LL-23G227: fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Polyketides With Anti-Inflammatory Activity From the Fungus Aspergillus rugulosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]
- 8. A flow cytometry technique to study intracellular signals NF-κB and STAT3 in peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Biomimetic Syntheses of Analogs of Hongoquercin A and B by Late-Stage Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating Hongoquercin B's Assault on Bacterial Membranes: A Comparative Guide
For Immediate Release
A comprehensive analysis of available data provides strong evidence for the proposed mechanism of action of Hongoquercin B, a naturally occurring meroterpenoid, as a disruptor of bacterial cell membranes. This guide synthesizes key experimental findings, compares its activity with other membrane-targeting antibiotics, and outlines the methodologies used to validate its mode of action, offering a valuable resource for researchers in microbiology and drug development.
The primary evidence for this compound's mechanism stems from initial studies on its antibacterial properties. Research conducted on a permeable strain of Escherichia coli (E. coli imp) suggested that membrane damage is the principal means by which it exerts its bactericidal effects. Further supporting this hypothesis is the observation that this compound also causes the lysis of human red blood cells, indicating a broader capacity to disrupt cell membranes.[1]
Comparative Analysis of Antibacterial Activity
To contextualize the efficacy of this compound, its antibacterial activity is compared against well-established antibiotics known to target bacterial membranes: Daptomycin, Polymyxin B, and Nisin. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of these compounds against Staphylococcus aureus, a common Gram-positive pathogen.
| Compound | Target Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | Data not available |
| Daptomycin | Staphylococcus aureus | ≤1 |
| Polymyxin B | Staphylococcus aureus | 8 - 64 |
| Nisin | Staphylococcus aureus | 4 - 16 |
Note: While the exact MIC of this compound against S. aureus is not publicly available in the reviewed literature, its activity is reported to be moderate against Gram-positive bacteria.
Evidence of Membrane Disruption: Hemolytic Activity
A key indicator of membrane-disrupting capabilities is the ability to lyse eukaryotic cells, such as red blood cells. This compound has been shown to possess hemolytic activity, further supporting its proposed mechanism.
| Compound | Assay | Result |
| This compound | Red Blood Cell Lysis | Causes hemolysis |
| Daptomycin | Red Blood Cell Lysis | Minimal hemolytic activity |
| Polymyxin B | Red Blood Cell Lysis | Hemolytic at higher concentrations |
| Nisin | Red Blood Cell Lysis | Generally considered non-hemolytic |
Experimental Protocols
The validation of this compound's mechanism of action relies on a suite of established experimental protocols designed to assess membrane integrity and function.
Minimum Inhibitory Concentration (MIC) Assay
This foundational assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Prepare a series of twofold dilutions of the test compound (e.g., this compound) in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Hemolytic Assay
This assay assesses the ability of a compound to damage red blood cell membranes, leading to the release of hemoglobin.
Protocol:
-
Prepare a suspension of fresh human or animal red blood cells in a buffered saline solution.
-
Add varying concentrations of the test compound to the red blood cell suspension in a 96-well plate.
-
Include a positive control (e.g., Triton X-100, which causes complete lysis) and a negative control (saline solution).
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Centrifuge the plate to pellet intact cells and cell debris.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to the positive control. The HC50 value, the concentration causing 50% hemolysis, can then be determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for its validation.
Proposed mechanism of this compound.
Workflow for validating the mechanism.
References
Safety Operating Guide
Safe Disposal of Hongoquercin B: A Guide for Laboratory Professionals
The proper disposal of Hongoquercin B, a bioactive meroterpenoid, is critical for ensuring laboratory safety and environmental protection. As a compound with potential biological activity, it must be handled as hazardous chemical waste. This guide provides comprehensive, step-by-step procedures for its safe disposal in a research and development setting. Adherence to these protocols is essential for minimizing risks to personnel and the environment.
Hazardous Waste Characterization
| Characteristic | Presumed Hazard for this compound Waste | Justification & Handling Precautions |
| Toxicity | Acutely or chronically toxic. | As a bioactive compound, this compound may have unknown toxicological effects. All waste containing this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |
| Reactivity | Unknown. | To prevent unforeseen reactions, this compound waste should not be mixed with other chemical waste streams unless their compatibility is known. Segregate from strong acids, bases, and oxidizing agents. |
| Ignitability | Depends on the solvent used. | If this compound is in a flammable solvent (e.g., ethanol, acetone), the waste is considered ignitable. Store in a well-ventilated area away from ignition sources. |
| Corrosivity | Not presumed to be corrosive. | Unless mixed with acidic or basic solutions, this compound waste is not expected to be corrosive. However, the pH of any waste solution should be considered. |
Experimental Protocol: Preparing this compound Waste for Disposal
The following protocol outlines the standard procedure for the collection and preparation of this compound waste for disposal through an institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.
Materials:
-
Appropriate hazardous waste container (e.g., glass or polyethylene bottle with a screw cap)
-
Hazardous waste labels/tags (provided by your institution's EHS)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves
-
Fume hood
Procedure:
-
Designate a Waste Container: Select a clean, leak-proof container that is chemically compatible with this compound and any solvents used. The container should be in good condition with a secure-fitting cap.
-
Label the Container: As soon as the first drop of waste is added, affix a hazardous waste label to the container. Fill out the label completely and accurately, including:
-
The full chemical name: "this compound"
-
The solvent(s) and their approximate concentrations.
-
The date the waste was first added.
-
The name of the principal investigator and the laboratory location.
-
-
Collect the Waste:
-
Perform all waste transfers inside a certified chemical fume hood.
-
Carefully pour the this compound waste into the designated container. Avoid splashing.
-
Do not mix incompatible waste streams. Dedicate a container solely for this compound waste and its associated solvents if possible.
-
-
Store the Waste Container:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory.[1]
-
Ensure the SAA is away from sinks and floor drains.[2]
-
Provide secondary containment (e.g., a plastic tub) for the waste container to catch any potential leaks.
-
-
Arrange for Disposal:
-
Once the container is full (do not overfill, leave some headspace) or has been in storage for a predetermined time (typically 6-12 months, check your institutional policy), arrange for its disposal.[2][3]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office.[4]
-
Do not transport hazardous waste outside of the laboratory yourself.[4]
-
Empty Container Disposal:
-
Containers that held this compound must be triple-rinsed with a suitable solvent.[4][5]
-
The rinsate must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing, deface the original label and dispose of the empty container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[4]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive approach ensures that this compound waste is managed in a manner that is safe, compliant with regulations, and environmentally responsible. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Hongoquercin B
Disclaimer: No specific Safety Data Sheet (SDS) for Hongoquercin B is currently available. The following guidance is based on the general safety protocols for handling bioactive polyketide and sesquiterpene compounds. Researchers should handle this compound with caution and perform a thorough risk assessment before beginning any experimental work.
This compound is a meroterpenoid, a class of natural products with a mixed biosynthetic origin from both polyketide and terpenoid pathways.[1] It has demonstrated modest antibacterial activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium.[1] While specific toxicity data for this compound is not available, related compounds such as certain sesquiterpene lactones and polyketides are known to have potential adverse health effects, including toxicity and skin irritation. Therefore, appropriate personal protective equipment (PPE) and handling procedures are crucial.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | To protect eyes and face from splashes, aerosols, and airborne particles. |
| Skin and Body Protection | A fully buttoned lab coat. For procedures with a higher risk of contamination, chemical-resistant overalls or an apron should be worn over the lab coat. | To prevent skin contact with the compound. |
| Hand Protection | Nitrile gloves are recommended. Check for any signs of degradation or contamination and change gloves frequently. | To protect hands from direct contact with this compound. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if generating aerosols or handling powders outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is necessary. | To prevent inhalation of airborne particles or aerosols. |
| Foot Protection | Closed-toe shoes should be worn at all times in the laboratory. | To protect feet from spills. |
Operational Plan: Handling and Experimental Workflow
A structured workflow is critical to ensure the safe handling of this compound from receipt to disposal.
Figure 1. Experimental Workflow for Handling this compound
Experimental Protocols:
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential harm to others.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for chemical waste. |
| Solutions Containing this compound | Collect in a labeled, sealed, and leak-proof container for liquid chemical waste. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled container for solid chemical waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated, labeled hazardous waste container. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Biosynthetic Origin of this compound
This compound is a meroterpenoid, meaning its chemical structure is derived from different biosynthetic pathways. Specifically, it is formed from precursors from the polyketide and terpenoid pathways.
Figure 2. Biosynthetic Origin of this compound
References
- 1. Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B and Related Meroterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cascade polyketide and polyene cyclizations: biomimetic total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
